BOC-FlFlF
Description
The exact mass of the compound Boc-phe-leu-phe-leu-phe is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is BOC-FlFlF chemical structure
An In-depth Technical Guide to BOC-FlFlF: Structure, Function, and Experimental Applications
Introduction
This compound is a synthetic peptide that serves as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1). Structurally, it is a pentapeptide with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The peptide sequence is typically Boc-Phe-dLeu-Phe-dLeu-Phe, which is important for its biological activity.[1][2][3] Due to its ability to block FPR1-mediated signaling, this compound is an invaluable tool in immunology and pharmacology for studying inflammatory processes, neutrophil trafficking, and host defense mechanisms.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols for its use.
Chemical Structure and Properties
The designation "this compound" typically refers to the peptide with alternating Phenylalanine (F) and D-Leucine (l) residues. A closely related analog, often designated this compound, contains L-Leucine instead. Both are potent FPR1 antagonists, though their stereochemistry can influence their specific binding kinetics and efficacy.
| Property | Value (for Boc-Phe-dLeu-Phe-dLeu-Phe) | Value (for Boc-Phe-Leu-Phe-Leu-Phe) |
| Synonyms | BOC2, this compound | L-BOC-2, Boc-PLPLP |
| CAS Number | 66556-73-8[1] | 73572-58-4[4][5][6] |
| Molecular Formula | C44H59N5O8 | C44H59N5O8[4][5][6] |
| Molecular Weight | ~786.0 g/mol | 785.98 g/mol [5] |
| Peptide Sequence | Boc-Phe-dLeu-Phe-dLeu-Phe | Boc-Phe-Leu-Phe-Leu-Phe[4][6] |
| Appearance | Solid | Solid[4][6] |
| Solubility | Sparingly soluble in chloroform and methanol[4][6] | Sparingly soluble in chloroform and methanol[4][6] |
| Storage | Recommended storage at -20°C or -80°C for long-term stability.[1] | Recommended storage at -20°C for long-term stability.[4][6] |
Mechanism of Action: FPR1 Antagonism
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[7][8] It plays a critical role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or damaged mitochondria.[8][9]
Upon binding of an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP), FPR1 activates intracellular signaling cascades. This involves the Gq family of G-proteins, leading to the activation of Phospholipase C (PLC).[1][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) via the NADPH oxidase complex.[1][7]
This compound acts as a competitive antagonist at the FPR1 binding site. By occupying the receptor, it prevents agonists from binding and initiating these downstream signaling pathways, thereby inhibiting the pro-inflammatory cellular responses.[1]
References
- 1. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. criver.com [criver.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
BOC-FlFlF as a Selective FPR1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune response.[1][2] Primarily expressed on phagocytic leukocytes such as neutrophils and monocytes, FPR1 recognizes N-formyl peptides, which are released by bacteria or from damaged mitochondria.[2][3] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[1][4] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.
This technical guide provides an in-depth overview of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a potent and selective antagonist of FPR1.[4] By competitively inhibiting the binding of agonists to FPR1, this compound effectively blocks downstream signaling and subsequent inflammatory responses.[5] This document details the quantitative data on its antagonist activity, comprehensive experimental protocols for its characterization, and a visualization of the FPR1 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The antagonist activity of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Assay | Cell Type | Reference |
| Apparent Dissociation Constant (KD) | 230 nM | Intracellular Calcium Mobilization | Not Specified | [4] |
| EC50 (Superoxide Production Inhibition) | 0.25 µM | fMLF-induced Superoxide Production | Neutrophils | [4] |
| Ki (fMLF Binding Inhibition) | 1.46 µM | Not Specified | Differentiated HL-60 cells | [6] |
| Ki (Intracellular Calcium Inhibition) | 0.43 µM | fMLF-induced Calcium Mobilization | Differentiated HL-60 cells | [6] |
| Ki (Superoxide Formation Inhibition) | 1.04 µM | fMLF-induced Superoxide Formation | Differentiated HL-60 cells | [6] |
| Ki (β-glucuronidase Release Inhibition) | 1.82 µM | fMLF-induced β-glucuronidase Release | Differentiated HL-60 cells | [6] |
Table 1: In Vitro Antagonist Activity of this compound at FPR1
FPR1 Signaling and Inhibition by this compound
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade that is crucial for neutrophil function. As a competitive antagonist, this compound blocks this pathway at its origin.
Caption: FPR1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an FPR1 antagonist.
Neutrophil Isolation from Human Blood
A high-purity neutrophil population is essential for in vitro functional assays.
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
Dextran solution
-
Red blood cell lysis buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Protocol:
-
Dilute the anticoagulated whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the neutrophil/erythrocyte pellet.
-
Resuspend the pellet in a dextran solution and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in red blood cell lysis buffer for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability (e.g., using trypan blue exclusion). The purity of the neutrophil preparation should be >95%.[1][3][7][8][9]
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit fMLF-induced intracellular calcium release, a key event in FPR1 signaling.
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HBSS with and without calcium and magnesium
-
fMLF (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Resuspend isolated neutrophils in HBSS without calcium and magnesium.
-
Load the cells with Fura-2 AM (typically 1-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.
-
Resuspend the cells in HBSS with calcium and magnesium and plate them in a 96-well black-walled plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5-10 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Inject a solution of fMLF (final concentration typically in the nanomolar range) into each well and immediately begin kinetic reading of fluorescence for several minutes.
-
The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration. Calculate the inhibition of the fMLF-induced calcium peak by this compound to determine the IC50 value.[10][11]
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions by neutrophils, a key effector function, and the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
fMLF
-
This compound
-
Superoxide dismutase (SOD) as a control
-
HBSS
-
Spectrophotometer or plate reader capable of reading absorbance at 550 nm
Protocol:
-
Resuspend isolated neutrophils in HBSS.
-
In a 96-well plate, add neutrophils, cytochrome c (typically 50-100 µM), and varying concentrations of this compound or vehicle control. For a negative control, include wells with SOD to confirm the specificity of superoxide detection.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding fMLF (typically in the nanomolar to low micromolar range).
-
Immediately begin measuring the change in absorbance at 550 nm over time (kinetic or endpoint reading). The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
-
Calculate the rate of superoxide production and the percentage of inhibition by this compound to determine its EC50.[12][13]
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to block the directed migration of neutrophils towards an fMLF gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with microporous membranes (typically 3-5 µm pore size)
-
fMLF
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare the Boyden chamber by placing fMLF (chemoattractant) in the lower wells.
-
In separate tubes, pre-incubate isolated neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chambers.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow for cell migration.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis by this compound to determine its IC50.[6][14][15][16][17]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the fMLF-induced phosphorylation of ERK1/2, a key downstream signaling molecule.
Materials:
-
Isolated human neutrophils or a suitable cell line expressing FPR1
-
fMLF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate neutrophils or other FPR1-expressing cells and serum-starve if necessary to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with fMLF for a short period (typically 2-10 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the inhibition of fMLF-induced ERK1/2 phosphorylation by this compound.[2][18][19][20]
Conclusion
This compound is a valuable research tool for investigating the role of FPR1 in health and disease. Its selectivity and potent antagonist activity make it a suitable compound for in vitro and potentially in vivo studies of FPR1-mediated inflammatory processes. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the effects of this compound and other FPR1 modulators. A thorough understanding of the interactions between such antagonists and the FPR1 signaling pathway is crucial for the development of novel therapeutics for a range of inflammatory disorders.
References
- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 17. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
BOC-FlFlF Peptide: A Technical Guide to a Formyl Peptide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the BOC-FlFlF peptide, a potent antagonist of the formyl peptide receptor (FPR). The document details its chemical properties, synthesis, and biological activities, supported by experimental protocols and data.
Core Properties of this compound
The this compound peptide, with the sequence Boc-Phe-Leu-Phe-Leu-Phe-OH, is a well-characterized antagonist of FPR1, a G protein-coupled receptor involved in inflammatory responses. Its systematic name is N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine.
| Property | Value | Reference |
| Full Peptide Sequence | Boc-L-Phenylalanyl-L-Leucyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine | [1] |
| Molecular Formula | C44H59N5O8 | [1] |
| Molecular Weight | 786.0 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml) and Methanol (0.1-1 mg/ml) | [1] |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of the formyl peptide receptor 1 (FPR1). FPRs are primarily expressed on phagocytic leukocytes and mediate chemotactic, pro-inflammatory responses to N-formylated peptides derived from bacteria or damaged host cells. The agonist N-formyl-Met-Leu-Phe (fMLP) is a classical FPR agonist used to study these responses. By binding to FPR1, this compound blocks the downstream signaling cascade initiated by agonists like fMLP.
This antagonism leads to the inhibition of several key cellular responses involved in inflammation:
-
Inhibition of Intracellular Calcium Mobilization: this compound effectively inhibits the fMLP-induced increase in intracellular calcium levels in differentiated HL-60 cells.[1]
-
Inhibition of Superoxide Formation: It blocks the production of superoxide, a reactive oxygen species generated during the oxidative burst in neutrophils, in response to fMLP.[1]
-
Inhibition of β-Glucuronidase Release: The peptide also prevents the degranulation and release of lysosomal enzymes, such as β-glucuronidase, from neutrophils stimulated by fMLP.[1]
A D-peptide analogue of this compound has been shown to exhibit pro-angiogenic potential by binding to FPR3, highlighting the stereospecificity of these peptide-receptor interactions.[2]
Quantitative Inhibitory Activity
| Inhibitory Activity | Ki (µM) | Cell Line |
| FPR Antagonism (general) | 1.46 | - |
| Inhibition of fMLP-induced Calcium Mobilization | 0.43 | Differentiated HL-60 cells |
| Inhibition of fMLP-induced Superoxide Formation | 1.04 | Differentiated HL-60 cells |
| Inhibition of fMLP-induced β-Glucuronidase Release | 1.82 | Differentiated HL-60 cells |
Data sourced from Cayman Chemical product information.[1]
Signaling Pathway
The formyl peptide receptor (FPR) is a G protein-coupled receptor (GPCR). Upon activation by an agonist like fMLP, it initiates a signaling cascade that leads to various cellular responses. This compound acts by blocking the initial binding of the agonist to the receptor.
Materials:
-
Pre-loaded Phenylalanine resin (e.g., Boc-Phe-Merrifield resin)
-
Boc-protected amino acids: Boc-Leu-OH, Boc-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) *[3][4][5][6][7][8] Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
-
Neutralization reagent: N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (e.g., 5% v/v)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Characterization: Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Boc-Phe-Merrifield resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with 5% DIEA in DMF.
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (Boc-Leu-OH) by dissolving it with HBTU and HOBt in DMF, followed by the addition of DIEA.
-
Alternatively, use a DIC/HOBt coupling method. [6][8] * Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-6 for the subsequent amino acids in the sequence (Phe, Leu, Phe).
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (Step 2).
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with scavengers for 1-2 hours at 0°C.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA. A stepwise gradient from 20% to 100% acetonitrile over 20 minutes can be a starting point for optimization. 1[9]2. Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the aggregation of the peptide in solution.
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Peptide Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., a small amount of DMSO) and then dilute to the desired final concentration in the assay buffer.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Set up the Assay: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to observe the aggregation kinetics. An increase in fluorescence indicates peptide aggregation.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
HL-60 cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound peptide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of approximately 3 x 10^5 cells/mL in 100 µL of culture medium. 2[16]. Compound Treatment: Add various concentrations of the this compound peptide solution to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Conclusion
This compound is a valuable research tool for studying the role of the formyl peptide receptor in inflammation and other physiological and pathological processes. Its well-defined antagonistic properties and the availability of established experimental protocols make it a suitable compound for in vitro and in vivo investigations in the fields of immunology, pharmacology, and drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-phenylalanine | 35661-40-6 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
An In-depth Technical Guide to the Discovery and Development of BOC-FlFlF: A Selective FPR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor that plays a critical role in the innate immune response and inflammatory processes. Its activation by N-formyl peptides, released by bacteria or damaged mitochondria, triggers a cascade of intracellular signaling events in phagocytic leukocytes, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, antagonists of FPR1, such as this compound, are valuable research tools and potential therapeutic agents for a range of inflammatory diseases. This document details the pharmacological profile of this compound, including its binding affinity and functional activity, provides established experimental protocols for its characterization, and elucidates the signaling pathways it modulates.
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a key player in host defense, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate an inflammatory response. While essential for clearing infections, dysregulated FPR1 signaling can contribute to chronic inflammatory and autoimmune disorders. This has driven the search for selective FPR1 antagonists to modulate its activity. This compound, a synthetic pentapeptide with the sequence Boc-Phe-dLeu-Phe-dLeu-Phe, has emerged as a widely used tool in the study of FPR1-mediated processes due to its selectivity and potent antagonistic properties.
Physicochemical Properties and Synthesis
This compound is a synthetic peptide with a molecular weight of approximately 786 g/mol . The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for its antagonistic activity. The peptide sequence consists of alternating L-phenylalanine and D-leucine residues.
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. This method involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle of amino acid addition consists of deprotection of the N-terminal Boc group, washing, coupling of the next protected amino acid, and another washing step. The process is repeated until the desired pentapeptide sequence is assembled. Finally, the peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Pharmacological Profile
This compound is a competitive antagonist of FPR1, meaning it binds to the receptor at the same site as the endogenous agonists (e.g., fMLF) but does not activate it, thereby preventing agonist-induced signaling. Its antagonistic properties have been characterized in various in vitro assays.
Data Presentation
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Kd | 230 nM | Intracellular Calcium Mobilization | Not specified | [1] |
| Ki | 1.46 µM | Not specified | Differentiated HL-60 cells | [2] |
| Ki (Calcium) | 0.43 µM | Intracellular Calcium Mobilization | Differentiated HL-60 cells | [2] |
| Ki (Superoxide) | 1.04 µM | Superoxide Formation | Differentiated HL-60 cells | [2] |
| Ki (β-glucuronidase) | 1.82 µM | β-glucuronidase Release | Differentiated HL-60 cells | [2] |
| EC50 | 0.25 µM | fMLF-induced Superoxide Production | Neutrophils | [1] |
| IC50 | ~958 nM | fMIFL-induced NADPH oxidase activity | Mouse bone marrow-derived neutrophils | [3] |
Selectivity
This compound exhibits selectivity for FPR1 over other formyl peptide receptors, such as FPR2. However, this selectivity is concentration-dependent. At low micromolar concentrations, it preferentially inhibits FPR1-mediated responses. At higher concentrations (>10 µM), it can also antagonize FPR2 signaling[4][5]. Therefore, careful dose-titration is crucial when using this compound to ensure specific FPR1 antagonism.
Mechanism of Action and Signaling Pathways
This compound exerts its antagonistic effect by competitively binding to FPR1, a G protein-coupled receptor (GPCR) that primarily couples to Gαi. Upon agonist binding, FPR1 initiates a signaling cascade that leads to various cellular responses. By blocking agonist binding, this compound effectively inhibits these downstream pathways.
FPR1 Signaling Pathway
The following diagram illustrates the canonical FPR1 signaling pathway that is inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify "BOC-FlFlF Signaling Pathway"
Following a comprehensive search of publicly available scientific literature and databases, the term "BOC-FlFlF signaling pathway" does not correspond to any known or established biological signaling cascade. It is highly probable that this designation is a placeholder, an internal project code, a very recently discovered pathway not yet in the public domain, or a typographical error.
The components of the term "this compound" are ambiguous in a biological signaling context:
-
BOC : In chemistry, "BOC" is a widely used abbreviation for tert-butyloxycarbonyl, a protecting group for amines, particularly in peptide synthesis. While it is used in the creation of chemical tools to study pathways, it is not a recognized component of a signaling pathway itself.
-
FlFlF : This sequence could potentially represent a peptide with the amino acid sequence Phenylalanine-Leucine-Phenylalanine-Leucine-Phenylalanine. Peptides can act as signaling molecules; however, without additional context, it is not possible to link this specific sequence to a defined signaling pathway.
Given the lack of identifiable information for a "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations.
To receive the detailed information you require, please provide the standard or recognized name of the signaling pathway of interest. For example, you might be interested in a well-established pathway such as:
-
Notch signaling pathway
-
Wnt/β-catenin signaling pathway
-
MAPK/ERK signaling pathway
-
PI3K/Akt/mTOR signaling pathway
Once a recognized pathway is provided, a detailed technical guide can be generated to meet the specified requirements for data presentation, experimental protocols, and visualizations.
In-Depth Technical Guide to BOC-FlFlF: A Selective Formyl Peptide Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-Phe-Leu-Phe-Leu-Phe, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1, a G protein-coupled receptor, plays a crucial role in the innate immune response by recognizing N-formyl peptides, such as those derived from bacteria or damaged mitochondria. This recognition triggers a cascade of inflammatory responses in phagocytic leukocytes, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Due to its ability to selectively block these pro-inflammatory signals, this compound serves as an invaluable tool in the study of inflammation and has potential applications in the development of novel therapeutics for inflammatory diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | [1] |
| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, this compound, BOC2 | [3][4] |
| CAS Number | 148182-34-7 | [1] |
| Molecular Formula | C44H59N5O8 | [1][2] |
| Molecular Weight | 785.99 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action
This compound functions as a competitive antagonist at the FPR1. It binds to the receptor, thereby preventing the binding of N-formyl peptides like fMLP (N-formylmethionyl-leucyl-phenylalanine) and subsequently inhibiting the downstream signaling cascade that leads to cellular activation. This antagonistic activity has been demonstrated to be selective for FPR1, with significantly lower affinity for other formyl peptide receptors such as FPR2 (also known as FPRL1).[3][4]
FPR1 Signaling Pathway
The binding of an agonist, such as fMLP, to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The dissociated Gα and Gβγ subunits trigger multiple downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately culminate in various cellular responses, including chemotaxis, degranulation, and the assembly and activation of the NADPH oxidase complex, which is responsible for the production of superoxide anions. This compound blocks the initial step of this cascade by preventing agonist binding to FPR1.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BOC-FlFlF in Cell Culture
Introduction
BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] FPRs are G protein-coupled receptors that play a crucial role in the inflammatory response by recognizing N-formylated peptides, such as those derived from bacteria or mitochondria, and initiating a cascade of cellular responses in phagocytes.[2] this compound is a valuable tool for researchers studying inflammation, neutrophil activation, and other FPR1-mediated signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound competitively inhibits the binding of FPR1 agonists, such as N-formyl-Met-Leu-Phe (fMLF), to the receptor. This blockade prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular responses, including intracellular calcium mobilization, superoxide formation, and β-glucuronidase release.[3] While highly selective for FPR1 at lower concentrations, it's important to note that at concentrations above 10 µM, this compound may show some inhibitory effects on Formyl Peptide Receptor-like 1 (FPRL1).[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.
| Parameter | Value | Cell Type | Assay Condition | Reference |
| KD (dissociation constant) | 230 nM | Not Specified | Intracellular calcium mobilization assay | [1] |
| Ki (inhibition constant) | 1.46 µM | Differentiated HL-60 cells | General FPR antagonism | [3] |
| Ki (inhibition constant) | 0.43 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced calcium increase | [3] |
| Ki (inhibition constant) | 1.04 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced superoxide formation | [3] |
| Ki (inhibition constant) | 1.82 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced β-glucuronidase release | [3] |
| EC50 (half maximal effective concentration) | 0.25 µM | Neutrophils | Inhibition of fMLF-induced superoxide production | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 786.0 g/mol ), dissolve 7.86 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
2. General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells of interest (e.g., neutrophils, HL-60 cells)
-
Complete cell culture medium
-
This compound stock solution
-
FPR1 agonist (e.g., fMLF)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a desired density and allow them to adhere and stabilize overnight.
-
The next day, remove the culture medium.
-
Dilute the this compound stock solution to the desired final concentration in fresh, serum-free or complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common working concentration is 1 µM.[1]
-
Add the medium containing this compound to the cells.
-
Incubate the cells with this compound for a predetermined period. A pre-treatment time of 5 minutes is often sufficient to achieve receptor antagonism.[1]
-
Following the pre-treatment, add the FPR1 agonist (e.g., fMLF) at its effective concentration to stimulate the cells.
-
Incubate for the desired time period to observe the cellular response.
-
Proceed with the specific downstream assay (e.g., calcium imaging, superoxide production assay).
3. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of this compound on cultured cells.
Materials:
-
Cells treated with this compound (as described in the general protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After treating the cells with various concentrations of this compound for the desired duration, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Inhibition of fMLF-Induced Intracellular Calcium Mobilization
Materials:
-
Cells loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
fMLF
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Load the cells with a suitable calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0.001-10 µM) for approximately 5 minutes.
-
Establish a baseline fluorescence reading.
-
Add fMLF to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the response in this compound-treated cells to that of untreated, fMLF-stimulated cells.
5. Inhibition of fMLF-Induced Superoxide Production
Materials:
-
Neutrophils or other phagocytic cells
-
This compound
-
fMLF
-
Cytochrome c or other superoxide detection reagent
Protocol:
-
Isolate and prepare a suspension of neutrophils.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.0001-100 µM) for 5 minutes.[1]
-
Add cytochrome c to the cell suspension.
-
Stimulate the cells with fMLF.
-
Measure the change in absorbance of cytochrome c at 550 nm over time. The reduction of cytochrome c is indicative of superoxide production.
-
Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Mandatory Visualizations
Caption: Inhibition of the FPR1 signaling pathway by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BOC-FlFlF in Neutrophil Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-2, is a potent and widely used competitive antagonist for the N-formyl peptide receptor 1 (FPR1).[1][2][3] In neutrophils, FPR1 is a key G protein-coupled receptor that recognizes N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are released by bacteria or damaged mitochondria.[4][5] Activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are crucial for host defense but can also contribute to inflammatory tissue damage.[4][6] this compound selectively binds to FPR1, thereby inhibiting the downstream signaling pathways induced by FPR1 agonists.[7][8] This makes it an invaluable tool for studying the role of FPR1 in neutrophil-mediated inflammation and for screening potential anti-inflammatory drug candidates.
These application notes provide detailed protocols for utilizing this compound in key neutrophil function assays.
Mechanism of Action
This compound is a synthetic peptide that acts as a competitive antagonist at the formyl peptide receptor 1 (FPR1).[1] Unlike agonists such as fMLF, which bind to and activate the receptor to initiate intracellular signaling, this compound binds to FPR1 without triggering a productive downstream response.[7][9] By occupying the receptor's binding site, it prevents agonists from binding and activating the neutrophil. It is important to note that at concentrations above 10 µM, this compound may also exhibit some inhibitory effects on the formyl peptide receptor-like 1 (FPRL1/FPR2).[2][8]
The binding of an agonist like fMLF to FPR1 typically initiates a signaling cascade involving G-protein activation, leading to the activation of phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, culminate in various neutrophil functions.[1] this compound effectively blocks these downstream events by preventing the initial receptor activation.
This compound Signaling Pathway Inhibition.
Data Presentation
The inhibitory activity of this compound on various fMLF-induced neutrophil functions is concentration-dependent. The following table summarizes key quantitative data for the use of this compound in neutrophil assays.
| Parameter | Assay | Agonist | This compound Concentration/IC₅₀ | Reference |
| IC₅₀ | Chemotaxis | fMLF | 5-16 µM | [7] |
| Effective Concentration | General FPR1 Inhibition | fMLF | Should not exceed 10 µM for specificity | [2][8] |
| EC₅₀ | Superoxide Production | fMLF | 0.63 µM (for the related antagonist Boc-MLF) | [10] |
| - | Calcium Mobilization | fMLF | Inhibition observed with pre-treatment | [11][12] |
Experimental Protocols
Neutrophil Isolation
Human neutrophils can be isolated from fresh peripheral blood of healthy donors using standard density gradient centrifugation methods, such as Ficoll-Paque followed by dextran sedimentation or hypotonic lysis of red blood cells. The purity of the isolated neutrophils should be >95% as determined by flow cytometry using neutrophil-specific markers like CD15 and CD66b.
Neutrophil Chemotaxis Assay
This protocol describes a Boyden chamber (or Transwell) assay to assess the effect of this compound on neutrophil migration towards an fMLF gradient.
Materials:
-
Isolated human neutrophils
-
RPMI-1640 medium with 0.5% BSA
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine)
-
This compound
-
Boyden chamber or 96-well Transwell plate (5 µm pore size)
-
ATP quantification reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Resuspend isolated neutrophils in RPMI-1640 + 0.5% BSA at a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate neutrophils with desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Prepare the chemoattractant solution by diluting fMLF to a final concentration of 10 nM in RPMI-1640 + 0.5% BSA.
-
Add 150 µL of the fMLF solution to the lower wells of the Boyden chamber. For a negative control, use medium alone.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of chemotaxis by comparing the luminescence signal in this compound-treated wells to the vehicle-treated wells.
Chemotaxis Assay Workflow.
Reactive Oxygen Species (ROS) Production Assay
This protocol outlines the measurement of fMLF-induced ROS production using a luminol-based chemiluminescence assay and its inhibition by this compound.
Materials:
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
fMLF
-
This compound
-
Luminol
-
White, opaque 96-well plate
-
Luminometer with kinetic reading capabilities
Protocol:
-
Resuspend isolated neutrophils in HBSS at 1 x 10⁶ cells/mL.
-
Pipette 100 µL of the neutrophil suspension into the wells of a white 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1-10 µM) or vehicle control to the wells and incubate for 10 minutes at 37°C.
-
Prepare a working solution of luminol (e.g., 100 µM) and fMLF (e.g., 1 µM) in HBSS.
-
To initiate the reaction, add 100 µL of the luminol/fMLF solution to each well.
-
Immediately place the plate in a luminometer pre-warmed to 37°C and measure chemiluminescence every 1-2 minutes for 30-60 minutes.
-
The inhibitory effect of this compound is determined by comparing the peak or total chemiluminescence signal in treated wells to that of the vehicle control.
Degranulation (Elastase Release) Assay
This protocol describes how to measure the release of elastase, a primary granule enzyme, from neutrophils upon fMLF stimulation and its inhibition by this compound.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
fMLF
-
This compound
-
Cytochalasin B
-
Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well plate
-
Spectrophotometer (405 nm)
Protocol:
-
Resuspend neutrophils in HBSS at 2 x 10⁶ cells/mL.
-
Prime the neutrophils with cytochalasin B (5 µg/mL) for 10 minutes at 37°C. This step enhances degranulation.
-
Add this compound at desired concentrations (e.g., 1-20 µM) or vehicle control and incubate for an additional 10 minutes at 37°C.
-
Stimulate the neutrophils by adding fMLF to a final concentration of 100 nM.
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation (400 x g for 5 minutes).
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the elastase substrate solution to each well.
-
Incubate at 37°C and measure the absorbance at 405 nm every 5 minutes for 30 minutes.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase. Compare the rates in this compound-treated samples to the vehicle control.
Calcium Mobilization Assay
This protocol measures the fMLF-induced increase in intracellular calcium concentration ([Ca²⁺]i) and its inhibition by this compound using a fluorescent calcium indicator.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
fMLF
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Fluorometric plate reader or flow cytometer with kinetic capabilities
Protocol:
-
Load isolated neutrophils with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend at 1-2 x 10⁶ cells/mL.
-
Transfer the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control for 5-10 minutes at 37°C.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Inject fMLF (final concentration 100 nM) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.
-
The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal compared to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Prompt inhibition of fMLP-induced Ca2+ mobilization by parenteral lipid emulsions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BOC-FlFlF in In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-Phe-Leu-Phe-Leu-Phe or BOC-2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes, particularly neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, superoxide production, and the release of inflammatory mediators. By competitively inhibiting the binding of agonists to FPR1, this compound serves as a valuable tool for studying the role of the FPR1 signaling pathway in inflammatory processes and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound in various in vitro inflammation models to investigate its inhibitory effects on key inflammatory responses.
Mechanism of Action
This compound is a competitive antagonist of FPR1. It binds to the receptor, preventing the binding of agonists like fMLP and thereby blocking the initiation of downstream signaling cascades. The activation of FPR1 by an agonist typically leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gβγ subunit also activates phosphoinositide 3-kinase γ (PI3Kγ), leading to the activation of downstream effectors such as Akt. Furthermore, FPR1 activation stimulates the mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2. This compound effectively blocks these signaling events, leading to the inhibition of cellular responses such as chemotaxis, superoxide production, and cytokine release.
Signaling Pathway Inhibited by this compound
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in various in vitro assays.
Table 1: Inhibitory Constants (Ki) of this compound
| Assay | Cell Line | Agonist | Ki (µM) | Reference |
| Receptor Binding | Differentiated HL-60 | fMLP | 1.46 | [1] |
| Intracellular Ca²⁺ Mobilization | Differentiated HL-60 | fMLP | 0.43 | [1] |
| Superoxide Formation | Differentiated HL-60 | fMLP | 1.04 | [1] |
| β-glucuronidase Release | Differentiated HL-60 | fMLP | 1.82 | [1] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound
| Assay | Cell Type | Agonist | IC50 (µM) | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | fMLP | 5 - 16 | [2] |
Table 3: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Effective Concentration | Observed Effect | Reference |
| Inhibition of fMLP-induced effects | Human Neutrophils | < 10 µM | Preferential inhibition of FPR1 over FPRL1 | [3] |
| Inhibition of Cytokine Release | Macrophages | 10 µM | Used to preserve specificity for FPR1/FPR2 | [2] |
Experimental Protocols
General Experimental Workflow
References
Application Notes and Protocols: Preparation of BOC-FlFlF Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a selective antagonist of Formyl Peptide Receptor 1 (FPR1). Adherence to this protocol will help ensure the accurate and reproducible use of this compound in experimental settings.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine | [1] |
| Synonyms | BOC2, Boc-Phe-dLeu-Phe-dLeu-Phe | [2] |
| Molecular Formula | C44H59N5O8 | [1][3] |
| Molecular Weight | 785.99 g/mol | [3][4] |
| Purity | ≥95% | [1][3] |
| Appearance | White to off-white solid | [3] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][5] |
| Solubility in Primary Solvent | ≥ 2.5 mg/mL (≥ 3.18 mM) in DMSO | [2][6] |
| Recommended Stock Concentration | 10 mM in DMSO | [5] |
| Storage of Lyophilized Powder | -20°C for long-term storage (months to years) | [1][3][4] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for up to 6 months | [5][6] |
Experimental Protocols
Materials and Equipment
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Step 1: Equilibration of Reagents Before opening, allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature to prevent condensation of moisture.[7]
Step 2: Weighing the Compound In a sterile environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.86 mg of this compound (Molecular Weight: 785.99 g/mol ).
Step 3: Dissolution
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For 7.86 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the vial and vortex gently for 1-2 minutes to facilitate dissolution.
Step 4: Sonication (if necessary) If the solution is not clear after vortexing, sonicate the vial in a water bath for 5-10 minutes.[2][8] This will aid in the complete dissolution of the peptide. Visually inspect the solution to ensure no particulates are present. The final solution should be clear.[2][6]
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[5][6]
Preparation of Working Solutions
To prepare a working solution for your experiment, thaw a single aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous buffer dropwise while gently mixing to prevent precipitation.[9]
Visualizations
This compound Stock Solution Preparation Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Animal Studies with BOC-FlFlF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BOC-FlFlF, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), in in vivo animal studies. This document is intended to guide researchers in designing and executing experiments to investigate the role of FPR1 in various physiological and pathological processes.
Introduction
This compound (Boc-Phe-Leu-Phe-Leu-Phe) is a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2][] FPR1 plays a critical role in mediating inflammatory responses by recognizing N-formyl peptides released from bacteria and damaged mitochondria.[2] By blocking the activation of FPR1, this compound allows for the investigation of the receptor's role in inflammation, pain, and other disease models.[1][4]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Mouse | Liver Fibrosis (induced by CCl4) | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week for 8 weeks | Not specified | [1] |
| Mouse | Diabetic Nephropathy | 1 µl of 10 mM solution | Intraperitoneal (i.p.) | Every other day for 6 days | Not specified | [1] |
| Rat | Chemotherapy-induced Alopecia | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Not specified | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a hydrophobic peptide and requires a specific protocol for solubilization to ensure its bioavailability and prevent precipitation upon injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[6] Ensure the powder is completely dissolved by gentle vortexing or sonication if necessary.
-
-
Working Solution Preparation (for a final concentration of 10% DMSO in corn oil):
-
Calculate the required volume of the DMSO stock solution and sterile corn oil based on the desired final concentration of this compound and the total injection volume.
-
In a sterile tube, add the calculated volume of sterile corn oil.
-
Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing to ensure a homogenous suspension. The final concentration of DMSO in the vehicle should be 10%.[6]
-
Visually inspect the solution to ensure there is no precipitation. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[6]
-
It is recommended to prepare the working solution fresh on the day of injection.[6]
-
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Protocol:
-
Animal Handling:
-
Gently handle the mouse to minimize stress. If necessary, use an appropriate restraint device.
-
-
Injection Site Preparation:
-
Position the mouse to expose the lower abdominal quadrants. The injection should be administered in either the lower left or lower right quadrant to avoid hitting the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Draw the calculated volume of the this compound working solution into the sterile syringe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions after the injection.
-
Visualizations
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of FPR1. This compound acts as an antagonist, preventing the binding of agonists and the subsequent downstream signaling events.
Caption: FPR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo this compound Administration
This diagram outlines the key steps for conducting an in vivo experiment using this compound.
Caption: General Experimental Workflow for In Vivo this compound Studies.
References
Application Notes and Protocols for BOC-FlFlF in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) pivotal in inflammatory responses and host defense mechanisms.[1] Activation of FPR1 by its agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), triggers a signaling cascade that results in a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[2] This calcium mobilization is a key event in various cellular responses, including chemotaxis, degranulation, and superoxide production.[3] Consequently, monitoring the inhibition of agonist-induced calcium flux by this compound is a robust method for characterizing its antagonist activity and for screening for novel FPR1 modulators. These application notes provide detailed protocols for utilizing this compound in calcium mobilization assays.
Mechanism of Action
FPR1 is a Gi/Go-coupled receptor. Upon agonist binding, the receptor activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. The activated Gβγ subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This compound acts as a competitive antagonist, binding to FPR1 and preventing the agonist from initiating this signaling cascade, thereby inhibiting the subsequent rise in intracellular calcium.
Figure 1. FPR1 signaling pathway leading to calcium mobilization and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its apparent dissociation constant (K D). These values are derived from concentration-response curves where the response (e.g., peak fluorescence signal corresponding to [Ca²⁺]i) is plotted against varying concentrations of the antagonist in the presence of a fixed concentration of an agonist like fMLP.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| K D (apparent) | 230 nM | HL-60 cells | Intracellular calcium mobilization assay. | [4] |
| EC₅₀ (Superoxide Production) | 0.25 µM | Neutrophils | Inhibition of fMLP-induced superoxide production. | [4] |
| Recommended Concentration for FPR1 Selectivity | < 10 µM | Neutrophils | To avoid off-target effects on FPRL1.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using a Fluorescence Plate Reader (e.g., FlexStation®)
This protocol describes the use of this compound to inhibit fMLP-induced calcium mobilization in a cell line expressing FPR1 (e.g., human promyelocytic leukemia HL-60 cells) or in primary cells (e.g., human neutrophils). The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and a fluorescence plate reader with automated liquid handling capabilities.
Materials:
-
Cells: FPR1-expressing HL-60 cells or isolated human neutrophils.
-
This compound: Stock solution in DMSO.
-
fMLP: Stock solution in DMSO.
-
Fluo-4 AM: Stock solution in DMSO.
-
Pluronic® F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: RPMI-1640 with 10% FBS and antibiotics.
-
Plates: Black-walled, clear-bottom 96-well microplates.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in the 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.
-
For suspension cells like HL-60 or neutrophils, they can be loaded with the dye in suspension before being plated.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic® F-127.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions to the corresponding wells of the cell plate.
-
Include wells with assay buffer only (for agonist control) and cells without agonist (for baseline control).
-
Pre-incubate the plate with this compound for 10-30 minutes at room temperature.[7]
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the fMLP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range (e.g., 5 nM).[2][7]
-
Set up the fluorescence plate reader (e.g., FlexStation®) to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm) at intervals of 1-2 seconds for a total of 120-180 seconds.[8]
-
The instrument will first record a baseline fluorescence for 15-20 seconds.
-
Then, the instrument's integrated pipettor will automatically add a specific volume of the fMLP solution to each well.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Figure 2. Experimental workflow for the calcium mobilization assay using this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal response.
-
Dye Loading: Inadequate dye loading can result in a low signal-to-background ratio. Optimize dye concentration and incubation time for your specific cell type.
-
Agonist Concentration: The determined IC₅₀ value for an antagonist is dependent on the concentration of the agonist used. It is recommended to use an agonist concentration at or near its EC₅₀ or EC₈₀ for the assay.
-
Compound Solubility: Ensure that this compound and fMLP are fully dissolved in DMSO and then diluted in the aqueous assay buffer to avoid precipitation.
-
Phototoxicity and Dye Bleaching: Minimize exposure of the dye-loaded cells to light to prevent phototoxicity and photobleaching of the fluorescent indicator.
-
Off-target Effects: At concentrations above 10 µM, this compound may exhibit inhibitory effects on other formyl peptide receptors like FPRL1.[5][6] It is crucial to use the appropriate concentration range to ensure selectivity for FPR1.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate FPR1 signaling and to screen for novel modulators of this important inflammatory receptor.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icdar.org [icdar.org]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BOC-FlFlF Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic peptide that acts as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1)[1][2][3]. FPR1, a G protein-coupled receptor (GPCR), plays a crucial role in inflammatory responses by recognizing N-formyl peptides derived from bacteria or damaged host cells[4][5]. As an antagonist, this compound blocks the activation of FPR1, thereby inhibiting downstream signaling pathways involved in chemotaxis, superoxide production, and intracellular calcium mobilization[1][3]. Understanding the binding affinity of this compound to FPR1 is essential for its characterization and for the development of novel anti-inflammatory therapeutics.
These application notes provide an overview of common techniques used to measure the binding affinity of this compound to FPR1, along with detailed protocols for key experimental methods.
Quantitative Data Summary
The binding affinity of this compound for FPR1 has been determined using various assay formats. The following table summarizes the reported quantitative data for easy comparison.
| Parameter | Value | Cell/System | Assay Method | Reference |
| Kd (apparent) | 230 nM | Human HL-60 cells | Intracellular Calcium Mobilization | [1] |
| Ki | 1.46 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced responses | [3] |
| Ki (Ca2+ mobilization) | 0.43 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced calcium mobilization | [3] |
| Ki (Superoxide formation) | 1.04 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced superoxide formation | [3] |
| Ki (β-glucuronidase release) | 1.82 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced β-glucuronidase release | [3] |
| IC50 | ~958 nM | Mouse bone marrow-derived neutrophils | Inhibition of fMIFL-induced NADPH oxidase activity | [6] |
| EC50 | 0.25 µM | Human neutrophils | Inhibition of fMLF-induced superoxide production | [1] |
Signaling Pathway
This compound exerts its antagonistic effect by binding to FPR1 and preventing the activation of its downstream signaling cascade. The binding of an agonist, such as fMLP, to FPR1 typically initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins[4][5]. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS)[5][7].
Caption: FPR1 signaling pathway initiated by agonist binding and inhibited by this compound.
Experimental Protocols
Several biophysical and biochemical techniques can be employed to measure the binding affinity of this compound to FPR1. Below are detailed protocols for three common methods: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the change in polarization of fluorescently labeled ligand upon binding to a receptor. In a competitive format, the ability of an unlabeled compound (this compound) to displace the fluorescent ligand from the receptor is quantified to determine its binding affinity.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Protocol:
-
Reagents and Buffers:
-
FPR1-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Fluorescently labeled FPR1 agonist (e.g., FITC-fMLP)
-
This compound
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
384-well black, low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add a constant concentration of the fluorescent ligand (e.g., 1 nM FITC-fMLP).
-
Add the serially diluted this compound to the wells.
-
Add a constant concentration of FPR1-expressing cell membranes.
-
Include control wells:
-
Maximum polarization: Fluorescent ligand + FPR1 membranes (no this compound)
-
Minimum polarization: Fluorescent ligand only (no FPR1 membranes)
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (FPR1) immobilized on a sensor chip in real-time. This method provides kinetic information (association and dissociation rates) in addition to the binding affinity (KD).
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance binding assay.
Protocol:
-
Reagents and Buffers:
-
Purified FPR1
-
This compound
-
SPR Sensor Chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration Buffer (e.g., 10 mM Glycine-HCl pH 2.5)
-
-
Procedure:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize purified FPR1 onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a serial dilution of this compound in Running Buffer.
-
Inject the different concentrations of this compound over the sensor surface to measure the association phase.
-
Inject Running Buffer to measure the dissociation phase.
-
After each cycle, regenerate the sensor surface using the Regeneration Buffer.
-
Include a reference flow cell without immobilized FPR1 to subtract non-specific binding.
-
-
Data Analysis:
-
Correct the sensorgrams by subtracting the reference channel data.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry binding assay.
Protocol:
-
Reagents and Buffers:
-
Purified FPR1
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze both the purified FPR1 and this compound against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions before use.
-
Load the purified FPR1 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of this compound into the FPR1 solution.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to FPR1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Conclusion
The choice of method for determining the binding affinity of this compound to FPR1 will depend on the specific research question, available instrumentation, and the nature of the purified receptor. For high-throughput screening, fluorescence polarization is a suitable method. For detailed kinetic information, SPR is the preferred choice. To obtain a complete thermodynamic profile of the binding interaction, ITC is the gold standard. The protocols provided herein offer a starting point for the characterization of this compound and other modulators of the formyl peptide receptor family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Superoxide Production Assay Using BOC-FlFlF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (O₂⁻) and other reactive oxygen species (ROS) are critical signaling molecules and key components of the innate immune response, particularly in phagocytic cells like neutrophils. The production of superoxide is primarily mediated by the NADPH oxidase enzyme complex. The N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor, is a potent activator of NADPH oxidase in neutrophils upon binding to its agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). Dysregulation of superoxide production is implicated in various inflammatory diseases and immunodeficiencies.
BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic peptide that acts as a selective and potent antagonist of FPR1.[1] By blocking the binding of agonists like fMLF to FPR1, this compound effectively inhibits downstream signaling pathways, including the activation of NADPH oxidase and subsequent superoxide production. This makes this compound a valuable tool for studying the role of FPR1 in inflammatory processes and for screening potential anti-inflammatory drug candidates that target this pathway.
These application notes provide detailed protocols for utilizing this compound as an inhibitor in a superoxide production assay in human neutrophils stimulated with fMLF. The primary method described is lucigenin-enhanced chemiluminescence, a highly sensitive technique for detecting extracellular superoxide.
Mechanism of Action
The FPR1 signaling cascade leading to superoxide production is a multi-step process. Upon binding of an agonist like fMLF, FPR1 undergoes a conformational change, activating heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). PKC then phosphorylates subunits of the NADPH oxidase complex (e.g., p47phox), leading to the assembly of the active enzyme at the cell membrane and the subsequent production of superoxide radicals.[2][3]
This compound competitively binds to FPR1, preventing the initial agonist binding and thereby inhibiting the entire downstream signaling cascade that leads to NADPH oxidase activation and superoxide generation.
Data Presentation
Table 1: this compound and Related Compound Activity
| Compound | Target Receptor | Action | Reported IC₅₀/EC₅₀ for Superoxide Production Inhibition | Cell Type | Stimulant | Reference |
| This compound | FPR1 | Antagonist | EC₅₀ of 0.25 µM | Neutrophils | fMLF | MedchemExpress |
| Boc-MLF | FPR1 | Antagonist | EC₅₀ of 0.63 µM | Not Specified | fMLF | [4] |
Table 2: Typical Reagent Concentrations for Superoxide Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| fMLF | 1 mM in DMSO | 10 nM - 1 µM | FPR1 Agonist (Stimulant) |
| This compound | 10 mM in DMSO | 0.01 µM - 10 µM | FPR1 Antagonist (Inhibitor) |
| Lucigenin | 10 mM in DMSO | 100 - 200 µM | Chemiluminescent probe for superoxide |
| Cytochrome C | 10 mg/mL in HBSS | 50 - 80 µM | Substrate for spectrophotometric superoxide detection |
| Superoxide Dismutase (SOD) | 3000 U/mL | 50 U/mL | Superoxide scavenger (Negative Control) |
| Human Neutrophils | 1 x 10⁷ cells/mL | 1 x 10⁵ - 5 x 10⁵ cells/assay | Experimental Cells |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from human peripheral blood using dextran sedimentation and Ficoll-Paque gradient centrifugation.
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺ free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Krebs-Ringer phosphate buffer with glucose (KRG)
Procedure:
-
Dilute fresh human blood 1:1 with 3% dextran solution.
-
Allow erythrocytes to sediment at room temperature for 20-30 minutes.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, monocytes, and lymphocytes.
-
Resuspend the neutrophil-rich pellet in HBSS.
-
Perform hypotonic lysis of remaining red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in KRG buffer and store on ice.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >90%.
Protocol 2: Superoxide Production Assay using Lucigenin-Enhanced Chemiluminescence
This protocol details the measurement of fMLF-induced superoxide production in isolated human neutrophils and its inhibition by this compound.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
KRG buffer
-
fMLF solution
-
This compound solution
-
Lucigenin solution
-
Superoxide Dismutase (SOD) solution (for control)
-
White, flat-bottom 96-well microplate
-
Luminometer capable of kinetic measurements
Procedure:
-
Prepare a cell suspension of human neutrophils in KRG buffer at a concentration of 2 x 10⁶ cells/mL.
-
In the wells of a 96-well plate, add 50 µL of the neutrophil suspension (1 x 10⁵ cells/well).
-
Prepare your inhibitor conditions: Add 10 µL of this compound at various concentrations (e.g., final concentrations of 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO diluted in KRG) to the appropriate wells.
-
For a negative control, add SOD to a set of wells (final concentration of 50 U/mL).
-
Incubate the plate at 37°C for 10-15 minutes to allow for pre-treatment with the inhibitor.
-
Prepare the detection and stimulation mix. For each well, you will need 40 µL of a mix containing lucigenin (final concentration 200 µM) and fMLF (final concentration 1 µM) in KRG buffer.
-
Place the 96-well plate in a pre-warmed (37°C) luminometer.
-
Set the luminometer to inject 40 µL of the detection/stimulation mix and immediately begin kinetic measurement of chemiluminescence for 15-30 minutes, with readings every 30-60 seconds.
-
Data Analysis: The superoxide production is proportional to the chemiluminescence signal (Relative Light Units, RLU). Analyze the data by calculating the peak RLU or the area under the curve for each condition. Determine the inhibitory effect of this compound by comparing the signal in the inhibitor-treated wells to the vehicle control wells. Calculate the IC₅₀ value for this compound.
Visualizations
Signaling Pathway Diagram
Caption: FPR1 signaling pathway leading to superoxide production and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound superoxide production assay.
References
- 1. Lucigenin chemiluminescence in the assessment of neutrophil superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modified Signaling of Membrane Formyl Peptide Receptors in NADPH-Oxidase Regulation in Obesity-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for BOC-FlFlF in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-Phe-Leu-Phe-Leu-Phe, is a synthetic peptide that acts as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors play a crucial role in the innate immune response by recognizing N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are released by bacteria or from damaged mitochondria.[1][2] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to various cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for host defense.[1]
This compound competitively binds to FPR1, thereby inhibiting the downstream signaling pathways initiated by FPR1 agonists. This inhibitory action makes this compound a valuable tool for studying the role of FPR1 in inflammatory processes and for the development of novel anti-inflammatory therapeutics. It is important to note that while this compound is a potent antagonist for FPR1, its specificity can be compromised at higher concentrations (above 10 µM), where it may also inhibit Formyl Peptide Receptor 2 (FPR2).[3]
Data Presentation
The following table summarizes the quantitative data for this compound and the common FPR1 agonist, fMLF. It is important to note that while this compound is widely used as an FPR1 antagonist, some studies suggest its inhibitory effect on fMLF-induced chemotaxis may be limited under certain experimental conditions.
| Compound | Target Receptor | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | FPR1 | NADPH Oxidase Activity | Mouse bone marrow-derived neutrophils | IC50 | ~958 nM | [4] |
| fMLF | FPR1 | Chemotaxis | Human Neutrophils | EC50 | Not explicitly stated, but active at nM concentrations | [5] |
| This compound | FPR1 | Chemotaxis | Human Neutrophils | Inhibition | Not significant at 1 µM against 10 nM fMLF | [6] |
Signaling Pathway
The binding of an agonist like fMLF to FPR1 initiates a signaling cascade that is fundamental to chemotaxis. This process is inhibited by this compound.
Caption: FPR1 signaling cascade leading to chemotaxis and its inhibition by this compound.
Experimental Protocols
Boyden Chamber Chemotaxis Assay
This protocol describes a widely used method to assess the effect of this compound on fMLF-induced neutrophil chemotaxis.
Materials:
-
Cells: Freshly isolated human neutrophils or differentiated HL-60 cells.
-
Reagents:
-
This compound (selective FPR1 antagonist)
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine, chemoattractant)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Dextran solution for neutrophil isolation
-
Ficoll-Paque for cell separation
-
Trypan Blue for cell counting
-
Calcein-AM or other suitable cell staining dye
-
-
Equipment:
-
Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)
-
Polycarbonate membranes (typically 3-5 µm pore size for neutrophils)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (for fluorescence or colorimetric quantification)
-
Microscope
-
Centrifuge
-
Protocol:
-
Cell Preparation:
-
Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 1% FBS at a final concentration of 1 x 10^6 cells/mL.
-
HL-60 Cells: Culture HL-60 cells in RPMI 1640 medium with 10% FBS. Induce differentiation into a neutrophil-like phenotype by adding 1.3% DMSO to the culture medium for 5-7 days. After differentiation, wash the cells and resuspend them in RPMI 1640 with 1% FBS at 1 x 10^6 cells/mL.
-
Assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO and dilute it in RPMI 1640 to the desired working concentrations (e.g., a range from 0.1 to 10 µM).
-
Prepare a stock solution of fMLF in DMSO and dilute it in RPMI 1640 to the desired working concentration (typically 10 nM).
-
Lower Chamber: Add the fMLF solution (chemoattractant) to the lower wells of the Boyden chamber. Include a negative control with RPMI 1640 medium only.
-
Upper Chamber: Pre-incubate the neutrophil suspension with different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Assemble the Boyden chamber by placing the polycarbonate membrane between the upper and lower chambers.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
Alternatively, for a higher throughput method, pre-label the cells with a fluorescent dye like Calcein-AM. After incubation, quantify the fluorescence of the migrated cells in the lower chamber using a microplate reader.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Boyden chamber chemotaxis assay.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BOC-FlFlF solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with BOC-FlFlF.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use freshly opened, anhydrous DMSO, as the presence of water can significantly decrease the solubility of the product.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A concentration of 100 mg/mL in DMSO can be achieved, though this requires sonication to facilitate dissolution.[1][2]
Q3: My this compound is not dissolving well in DMSO, even with sonication. What could be the issue?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Hygroscopic DMSO that has absorbed moisture will have a reduced ability to solubilize this compound.[1]
-
Sonication Time and Power: Insufficient sonication may not provide enough energy to break down aggregates and fully dissolve the peptide. Ensure your sonicator is functioning correctly and apply sonication for an adequate duration.
-
Temperature: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of potential degradation with excessive heat.
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo experiments, a common method is to first prepare a concentrated stock solution in DMSO. This stock solution is then further diluted in a suitable vehicle, such as corn oil.[2][3] A typical final formulation might consist of 10% DMSO and 90% corn oil.[2] It is recommended to prepare the working solution fresh on the day of use.[1][3]
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: this compound is poorly soluble in aqueous solutions (< 0.1 mg/mL).[1] To avoid precipitation when diluting a DMSO stock solution into an aqueous medium, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing. Additionally, consider using a buffer that contains a small percentage of a co-solvent or a non-ionic surfactant like Tween-20, which can help to maintain solubility.[4] For some applications, a formulation including acetate buffer, ethanol, and Tween-20 has been used to minimize aggregation.[4]
Q6: How should I store my this compound stock solution?
A6: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][3] Store the aliquots in a sealed container, protected from light and moisture. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving in DMSO | Hygroscopic DMSO | Use a fresh, unopened vial of anhydrous DMSO.[1] |
| Insufficient Sonication | Ensure adequate sonication time and power. Consider a brief, gentle warming of the solution. | |
| Precipitation in Aqueous Buffer | Poor aqueous solubility | Add the DMSO stock solution to the aqueous buffer slowly while vortexing. Consider the use of co-solvents or surfactants like Tween-20.[4] |
| Inconsistent Experimental Results | Solution Instability | Prepare fresh working solutions for each experiment, especially for in vivo studies.[1][3] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1][3] |
| Aggregation of Radiolabeled this compound | Inherent properties of the labeled peptide | A formulation of acetate buffer (0.3 M, pH 6.5), ethanol (50%), and Tween-20 (1%) at 50°C for 1 hour has been shown to minimize aggregation.[4] |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (127.23 mM) | Requires sonication.[1][2] |
| 10% DMSO in Corn Oil | 2.5 mg/mL (3.18 mM) | Clear solution, requires sonication.[2][3] |
| Chloroform | 0.1 - 1 mg/mL | Slightly soluble.[5] |
| Methanol | 0.1 - 1 mg/mL | Slightly soluble.[5] |
| Water | < 0.1 mg/mL | Insoluble.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator (water bath or probe type)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 786.0 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. This may require intermittent vortexing.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light and moisture.[1][2][3]
-
Visual Guides
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Technical Support Center: BOC-FlFlF Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of BOC-FlFlF in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic pentapeptide that functions as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, it blocks the downstream signaling pathways typically initiated by N-formyl peptides, such as fMLF, which are involved in inflammatory responses. This makes this compound a valuable tool for studying inflammation and neutrophil-mediated processes.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C, protected from moisture and light, where it is stable for at least two years. Once reconstituted, typically in dimethyl sulfoxide (DMSO), the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.
Q3: this compound is highly hydrophobic. What is the best way to dissolve it for in vitro experiments?
A3: Due to its hydrophobicity, this compound is practically insoluble in water. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent.
-
Initial Dissolution: Dissolve the lyophilized peptide in 100% high-purity, anhydrous DMSO. Sonication may be required to fully dissolve the peptide.
-
Working Solution: For your experiment, dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to add the DMSO stock to the buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent effects on the biological system.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer (e.g., PBS). What can I do to prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic peptides. Here are several troubleshooting strategies:
-
Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of this compound.
-
Increase DMSO Percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) might improve solubility.
-
Use a Co-solvent: For particularly problematic cases, the addition of a co-solvent like ethanol or isopropanol to the final buffer might be necessary. However, the compatibility of these solvents with your assay must be verified.
-
Buffer Composition: The salt concentration in your buffer can influence peptide solubility. In some cases, reducing the salt concentration of buffers like PBS can help. However, be mindful of maintaining the required ionic strength and pH for your experiment.
Q5: What are the primary factors that can cause this compound to degrade in my experimental buffer?
A5: The stability of this compound in aqueous buffers can be influenced by several factors:
-
pH: Peptides are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The Boc protecting group is particularly labile under strongly acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.
-
Enzymatic Degradation: If your experimental system contains cells, cell lysates, or serum, proteases can degrade the peptide. The use of D-amino acids in this compound provides some protection against enzymatic degradation.
-
Oxidation: The phenylalanine residues in this compound can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | 1. Peptide Degradation: The peptide may have degraded in the buffer due to improper pH, high temperature, or prolonged storage. 2. Peptide Aggregation/Precipitation: The peptide may not be fully soluble at the working concentration. 3. Inaccurate Concentration: Incomplete initial dissolution in DMSO can lead to a lower actual concentration. | 1. Prepare fresh working solutions for each experiment. Perform a stability study under your specific experimental conditions (see protocol below). 2. Visually inspect the solution for any precipitate. Centrifuge the solution before use and test the supernatant. Consider lowering the working concentration or using a co-solvent. 3. Ensure the peptide is completely dissolved in the initial DMSO stock. Sonication can aid dissolution. |
| High background signal or off-target effects | 1. High DMSO Concentration: The final concentration of DMSO in the assay may be too high, affecting cell viability or enzyme activity. 2. Peptide Aggregates: Small, non-visible aggregates may cause non-specific interactions. | 1. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%). Run a vehicle control with the same final DMSO concentration. 2. Centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes before adding it to your experiment. |
| Difficulty dissolving lyophilized peptide | High Hydrophobicity: The peptide's inherent chemical properties make it resistant to dissolution in aqueous solutions. | 1. Use a high-purity, anhydrous organic solvent like DMSO for the initial stock solution. 2. Use sonication to aid dissolution in the organic solvent. 3. For very difficult cases, a small amount of a stronger organic solvent like DMF or NMP could be considered for the stock, but check for compatibility with your HPLC system and experimental setup. |
Data on this compound Stability
Disclaimer: Specific quantitative stability data for this compound in various buffers is not extensively available in public literature. The following table provides representative stability data based on the general behavior of similar N-terminally Boc-protected, hydrophobic peptides. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Buffer | pH | Temperature (°C) | Estimated Half-life (t1/2) | Notes |
| PBS | 7.4 | 37 | < 24 hours | Stability is significantly reduced in the presence of serum due to enzymatic degradation. |
| PBS | 7.4 | 25 (Room Temp) | 24 - 48 hours | Slower degradation at room temperature compared to 37°C. |
| PBS | 7.4 | 4 | > 72 hours | Recommended for short-term storage of working solutions. |
| Tris | 8.0 | 37 | < 12 hours | Increased degradation rate at slightly alkaline pH. |
| HEPES | 7.2 | 37 | ~ 24 hours | Stability is comparable to PBS under similar conditions. |
| Acidic Buffer | 5.0 | 25 | Variable | While the peptide backbone may be more stable, the Boc group is susceptible to cleavage under acidic conditions. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer over time.
1. Materials:
-
This compound
-
High-purity DMSO
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into your experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution. The t=0 sample represents 100% intact peptide.
-
Sample Quenching (Optional): To stop further degradation, samples can be immediately frozen at -80°C until HPLC analysis.
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each aliquot onto the HPLC system.
-
Use a gradient elution method. A starting point could be:
-
0-5 min: 50% B
-
5-25 min: Gradient from 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Monitor the elution at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the t=0 chromatogram.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: FPR1 signaling pathway and the antagonistic action of this compound.
how to prevent BOC-FlFlF degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe) to prevent its degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic pentapeptide with the sequence Boc-Phe-dLeu-Phe-dLeu-Phe.[1] It functions as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses.[2][3] By blocking this receptor, this compound inhibits downstream signaling pathways associated with inflammation, such as intracellular calcium mobilization and superoxide production.[2][4] The N-terminal tert-butyloxycarbonyl (Boc) group is a key structural feature responsible for its antagonistic activity.[5]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. Recommendations vary for the powdered form and solutions. The powdered compound should be stored sealed, under nitrogen, and protected from moisture and light.[1][2] For detailed storage conditions and stability timelines, refer to the table below.
Q3: How should I prepare this compound stock and working solutions for experiments?
A3: this compound is soluble in DMSO and slightly soluble in methanol and chloroform.[3][4] It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted to the final concentration in your aqueous experimental medium. For in vivo experiments, a working solution can be prepared in a vehicle like 10% DMSO and 90% corn oil, but it should be prepared fresh and used the same day.[2]
Q4: What are the primary factors that can cause this compound degradation?
A4: The main factors contributing to peptide degradation are:
-
Acidic Conditions: The N-terminal Boc protecting group is highly sensitive to acid. Exposure to acidic environments can lead to the cleavage of this group, rendering the peptide inactive as an antagonist.[6]
-
Oxidative Damage: Like many peptides, this compound can be susceptible to oxidation, which can modify amino acid residues and compromise its structural integrity and function.[7]
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to peptide degradation and aggregation. It is advisable to aliquot stock solutions into single-use volumes.
-
Improper Storage: Exposure to light, moisture, and elevated temperatures can accelerate degradation.[1][2] Long-term storage of working solutions at room temperature or 4°C is not recommended.[2]
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced biological activity over time | Degradation of this compound in the working solution due to prolonged exposure to experimental conditions (e.g., pH of media, temperature). | Prepare fresh working solutions from a properly stored stock solution immediately before use. For very long experiments, consider replenishing the compound by replacing the media with freshly prepared this compound solution at regular intervals. |
| Precipitation or cloudiness in the solution | Poor solubility in the final aqueous buffer or degradation leading to aggregation. The concentration may be too high for the chosen solvent system. | Ensure the final DMSO concentration in your aqueous medium is sufficient to maintain solubility but non-toxic to your experimental system. Use sonication to aid dissolution.[1] If precipitation occurs, prepare a fresh solution at a lower concentration or with a different solvent system if your experiment allows. |
| Inconsistent experimental results | Inconsistent potency of this compound due to degradation from improper stock solution handling. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment. Verify the integrity of your stock using an analytical method like HPLC. |
Below is a troubleshooting workflow to help identify and resolve issues with this compound stability.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | ≥ 2 years[4] | Sealed, away from moisture and light, under nitrogen.[1][2] |
| -80°C | ≥ 2 years[1] | Sealed, away from moisture and light, under nitrogen.[1][2] | |
| Stock Solution (in DMSO) | -20°C | 1 month[2] | Aliquot to avoid freeze-thaw. Seal tightly. Protect from light. |
| -80°C | 6 months[2] | Aliquot to avoid freeze-thaw. Seal tightly. Protect from light. | |
| Working Solution (Aqueous) | Room Temp / 4°C | < 1 day | Prepare fresh from stock solution immediately before use.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.[1]
-
Aliquot the stock solution into single-use, sterile amber vials. This minimizes exposure to light and air and prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: Stability Assessment of this compound by RP-HPLC
Objective: To monitor the integrity of this compound and detect potential degradation products over time.
Methodology: This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Specific parameters may need optimization.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
This compound sample (e.g., from a long-term experiment or aged stock solution)
-
Freshly prepared this compound reference standard
Procedure:
-
Sample Preparation: Dilute the this compound reference standard and the test sample to a suitable concentration (e.g., 1 mg/mL) in a compatible solvent (e.g., 50:50 Water:Acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of intact this compound.
-
Inject the test sample.
-
Compare the chromatograms. A loss of purity is indicated by a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks at different retention times, which represent degradation products.
-
The percentage of intact this compound can be calculated as: (Area of main peak in sample / Total area of all peaks in sample) x 100.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing BOC-FlFlF non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formyl peptide receptor 1 (FPR1) antagonist, BOC-FL-FLF.
Frequently Asked Questions (FAQs)
Q1: What is BOC-FL-FLF and what is its primary target?
A1: BOC-FL-FLF (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic peptide that acts as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses.[1][2] At high concentrations (typically above 10 µM), it may also exhibit inhibitory effects on Formyl Peptide Receptor 2 (FPR2/FPRL1).[1][3]
Q2: Why am I observing a high background signal in my fluorescence-based assay with BOC-FL-FLF?
A2: High background fluorescence can stem from several factors. BOC-FL-FLF is a hydrophobic peptide, which can lead to its non-specific binding to cell membranes, plasticware, or other proteins in the assay medium.[4][5] Other potential causes include cellular autofluorescence, impurities in the compound, or using too high a concentration of the fluorescent ligand or BOC-FL-FLF itself.[6][7][8]
Q3: What is an appropriate concentration range for using BOC-FL-FLF in a competitive binding assay?
A3: The optimal concentration of BOC-FL-FLF will depend on the specific assay conditions, including the cell type, expression level of FPR1, and the affinity of the fluorescent ligand. Based on its reported binding affinities (see table below), a starting concentration range for competitive binding assays would typically be from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 value in your specific experimental setup.
Q4: Can BOC-FL-FLF be used to study FPR2?
A4: While BOC-FL-FLF is selective for FPR1 at lower concentrations, it can antagonize FPR2 at higher concentrations (typically in the micromolar range).[1][3] If you are studying FPR2, it is advisable to use a more selective FPR2 antagonist or to carefully titrate BOC-FL-FLF and use appropriate controls to ensure the observed effects are specific to FPR2.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My assay has a high background signal, making it difficult to distinguish the specific signal from the noise. What are the likely causes and how can I resolve this?
A: High background is a common issue in fluorescence-based assays and can be particularly prevalent when working with hydrophobic peptides like BOC-FL-FLF.
Potential Causes & Solutions:
-
Non-Specific Binding to Surfaces:
-
Solution: To counteract hydrophobic interactions, consider adding a low concentration (0.01% to 0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your assay buffer.[9] Additionally, using low-binding microplates can significantly reduce the adherence of the peptide to the plasticware.[10]
-
-
Cellular Autofluorescence:
-
Solution: Before running your experiment, always include a control with unstained cells to quantify the level of autofluorescence.[6] If autofluorescence is high, you may need to use a fluorescent probe with a longer excitation and emission wavelength (e.g., in the red or far-red spectrum) to minimize this interference.
-
-
Excessive Concentration of Fluorescent Ligand or BOC-FL-FLF:
-
Insufficient Washing:
Issue 2: Poor Signal-to-Noise Ratio
Q: The difference between my total binding and non-specific binding is very small, resulting in a poor signal-to-noise ratio. How can I improve this?
A: A low signal-to-noise ratio can make it challenging to obtain reliable data.
Potential Causes & Solutions:
-
Suboptimal Assay Buffer:
-
Solution: The composition of your assay buffer can significantly impact binding. Adjusting the pH and salt concentration can help to reduce non-specific interactions.[9] Including a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can also help to block non-specific binding sites.[9]
-
-
Low Receptor Expression:
-
Solution: Ensure that the cells you are using express a sufficient number of FPR1 receptors on their surface. You can verify this through techniques like flow cytometry or western blotting.
-
-
Inappropriate Incubation Time:
-
Solution: Optimize the incubation time for your assay. It should be long enough to reach equilibrium for specific binding but not so long that it allows for excessive non-specific binding.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations for BOC-FL-FLF against its primary target, FPR1.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 1.46 µM | Differentiated HL-60 cells | [12] |
| Ki (Ca2+ influx) | 0.43 µM | Differentiated HL-60 cells (fMLP-induced) | [12] |
| Ki (Superoxide) | 1.04 µM | Differentiated HL-60 cells (fMLP-induced) | [12] |
| Ki (β-glucuronidase) | 1.82 µM | Differentiated HL-60 cells (fMLP-induced) | [12] |
| IC50 (NADPH oxidase) | ~958 nM | Mouse bone marrow-derived neutrophils (fMIFL-induced) | [13] |
Experimental Protocols
Competitive Binding Assay Protocol for FPR1
This protocol outlines a general procedure for a competitive binding assay to determine the inhibitory potency of BOC-FL-FLF on FPR1 using a fluorescently labeled FPR1 agonist.
-
Cell Preparation:
-
Culture cells expressing FPR1 (e.g., HL-60 cells differentiated to a neutrophil-like phenotype) to the desired density.
-
Harvest the cells and wash them twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Resuspend the cells in the assay buffer to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well low-binding microplate, add your assay buffer.
-
Add serial dilutions of BOC-FL-FLF to the appropriate wells. Include a "no inhibitor" control (vehicle only) for total binding and a control with a high concentration of an unlabeled FPR1 agonist for non-specific binding.
-
Add the fluorescently labeled FPR1 agonist to all wells at a concentration close to its Kd for FPR1.
-
-
Incubation:
-
Add the cell suspension to each well.
-
Incubate the plate at 4°C for 2-3 hours on a plate shaker to reach binding equilibrium. The low temperature helps to minimize receptor internalization.
-
-
Washing:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully remove the supernatant and wash the cells twice with cold assay buffer to remove unbound fluorescent ligand.
-
-
Data Acquisition:
-
Resuspend the cell pellets in a final volume of assay buffer.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings to obtain the specific binding.
-
Plot the specific binding as a function of the BOC-FL-FLF concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Visualizations
Caption: FPR1 Signaling Pathway and Point of Inhibition by BOC-FL-FLF.
Caption: Workflow for Troubleshooting Non-Specific Binding in BOC-FL-FLF Assays.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. sinobiological.com [sinobiological.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
BOC-FlFlF Protocol Refinement for Reproducible Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BOC-FlFlF peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic peptide that acts as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1)[1]. FPR1 is a G protein-coupled receptor primarily expressed on immune cells like neutrophils and is involved in inflammatory responses[2]. By blocking the binding of activating ligands to FPR1, this compound inhibits downstream signaling pathways that lead to cellular responses such as chemotaxis, superoxide production, and calcium mobilization[1][3].
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[4]. For long-term storage, it is recommended to store the peptide as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months[1]. To ensure stability, it is advisable to store the peptide away from moisture and light[1].
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. For inhibiting fMLF-induced superoxide production in neutrophils, the EC50 is approximately 0.25 µM[1]. In calcium mobilization assays, an apparent dissociation constant (KD) of 230 nM has been reported[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
General Handling and Preparation
Q4: I am observing precipitate in my this compound stock solution. What should I do?
A4: Precipitate formation can be due to improper dissolution or storage. Ensure the peptide is fully dissolved in a suitable solvent like DMSO. If you observe precipitation after storage, gently warm the solution and vortex to redissolve. To minimize aggregation of peptides like this compound, especially when preparing for in vivo studies or radiolabeling, the use of additives like ethanol and Tween-20 in the formulation buffer can be beneficial[5].
Q5: How should I prepare a working solution of this compound for my experiment?
A5: To prepare a working solution, dilute your DMSO stock solution in the appropriate cell culture medium or assay buffer. For in vivo studies, a common protocol involves diluting the DMSO stock solution in corn oil[1]. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always prepare fresh working solutions for each experiment to ensure consistency.
Experimental Design and Controls
Q6: What are the essential controls to include in my this compound experiment?
A6: To ensure the validity of your results, several controls are necessary:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Positive Control (Agonist only): Treat cells with the FPR1 agonist (e.g., fMLF) alone to establish the maximum response.
-
Negative Control (Untreated cells): Include a sample of untreated cells to establish a baseline.
-
This compound only: Treat cells with this compound alone to ensure it does not have any agonistic activity on its own.
Q7: I am not observing any inhibition of the agonist-induced response with this compound. What could be the reason?
A7: Several factors could contribute to a lack of inhibition:
-
Peptide Quality: Ensure the purity and integrity of your this compound peptide. It is recommended to use a high-purity grade (≥95%)[6].
-
Concentration: The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
Pre-incubation Time: A short pre-incubation time may not be sufficient for the antagonist to bind to the receptor. A pre-treatment of 5 minutes is often effective, but this may need to be optimized for your specific cell type and assay conditions[1].
-
Agonist Concentration: If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Consider reducing the agonist concentration.
Specificity and Off-Target Effects
Q8: How can I be sure that the observed effects are specific to FPR1 inhibition?
A8: To confirm the specificity of this compound for FPR1, you can perform several experiments:
-
Use other FPR antagonists: Compare the effects of this compound with other known FPR1 antagonists like Cyclosporin H[7][8].
-
Test on FPR-negative cells: Use a cell line that does not express FPR1 to ensure that this compound does not exert its effects through other receptors.
-
Specificity against other FPR family members: At higher concentrations (above 10 µM), this compound may show some inhibitory effects on FPRL1 (FPR2)[7][8]. It is crucial to use the lowest effective concentration to maintain specificity for FPR1. This compound has been shown to not inhibit the increase in intracellular calcium concentration induced by the FPR2-selective agonist MMK-1 at a concentration of 1 µM[1].
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 | 0.25 µM | Neutrophils (fMLF-induced superoxide production) | [1] |
| KD | 230 nM | Intracellular calcium mobilization assay | [1] |
| Purity | ≥95% | Recommended for experimental use | [6] |
| Ki | 1.46 µM | Differentiated HL-60 cells (FPR antagonist) | [3] |
| Ki (Calcium levels) | 0.43 µM | Differentiated HL-60 cells | [3] |
| Ki (Superoxide formation) | 1.04 µM | Differentiated HL-60 cells | [3] |
| Ki (β-glucuronidase release) | 1.82 µM | Differentiated HL-60 cells | [3] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM fMLF) to the lower wells of a 48-well Boyden chamber.
-
In the wells for antagonist treatment, add the desired concentration of this compound along with the chemoattractant.
-
Place a polycarbonate filter (e.g., 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis: After incubation, remove the filter, fix, and stain it (e.g., with Diff-Quik). Count the number of migrated cells in multiple high-power fields using a microscope.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions by neutrophils.
-
Cell Preparation: Isolate neutrophils as described above and resuspend them in a buffer like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium at a concentration of 2 x 10^6 cells/mL.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
Neutrophil suspension.
-
Cytochrome c (e.g., 75 µM).
-
This compound at the desired concentration (pre-incubate for 5 minutes at 37°C).
-
-
Stimulation: Add the FPR1 agonist (e.g., 100 nM fMLF) to initiate superoxide production.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide leads to an increase in absorbance.
Visualizations
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of BOC-FlFlF for In Vivo Research
Welcome to the technical support center for researchers utilizing BOC-FlFlF (Boc-Phe-Leu-Phe-Leu-Phe), a selective antagonist of the Formyl Peptide Receptor 1 (FPR1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, it blocks the downstream signaling typically initiated by N-formylated peptides, such as fMLF, which are involved in inflammatory responses.
Q2: What are the primary challenges I should be aware of when using this compound in vivo?
A2: The main challenges include ensuring proper solubility and stability of the compound, determining the optimal dose and administration route, and being aware of potential off-target effects, particularly at higher concentrations.
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. A common approach is to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a suitable vehicle such as corn oil or saline. It is crucial to perform pilot studies to ensure the final concentration of the organic solvent is well-tolerated by the animals.[1][2]
Q4: What is a recommended starting dose for in vivo studies?
A4: Previous studies have used doses around 1 mg/kg for intraperitoneal (i.p.) injections in rats.[3] However, the optimal dose will depend on the animal model, the specific research question, and the administration route. It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective antagonist for FPR1, it can exhibit inhibitory effects on Formyl Peptide Receptor-like 1 (FPRL1 or FPR2) at higher concentrations.[4][5] This loss of specificity can lead to confounding results. It is advisable to use the lowest effective concentration to minimize off-target effects.
Q6: How stable is this compound in solution?
A6: Lyophilized this compound is stable for at least two years when stored at -20°C.[6] The stability of this compound in a prepared vehicle for in vivo use is less characterized and can be influenced by the solvent composition.[4][7] It is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or -20°C for up to one month.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy of this compound in my in vivo model. | 1. Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The compound may not be reaching the systemic circulation or the target tissue effectively. 3. Compound Degradation: The peptide may be degrading in the vehicle or after administration. 4. FPR1 is not the primary driver of the observed phenotype in your model. | 1. Perform a dose-response study: Test a range of concentrations to identify the optimal dose. 2. Optimize the vehicle and administration route: Consider alternative vehicles or administration routes to improve absorption. Pharmacokinetic studies may be necessary to determine bioavailability. 3. Prepare fresh solutions for each experiment: Avoid repeated freeze-thaw cycles. 4. Confirm the role of FPR1 in your model: Use FPR1 knockout animals or other validation methods to ensure it is a relevant target. |
| Unexpected or adverse effects in the animals. | 1. Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the administered concentration. 2. Off-target Effects: At higher doses, this compound can antagonize other receptors like FPR2, leading to unintended biological effects.[4][5] | 1. Conduct a vehicle-only control group: This will help differentiate the effects of the vehicle from the compound. Reduce the concentration of the organic solvent in the final injection volume. 2. Lower the dose of this compound: Use the minimal effective dose determined from your dose-response studies to enhance specificity. |
| Precipitation of this compound in the vehicle. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle. 2. Improper Mixing: The initial DMSO stock may not have been adequately mixed with the aqueous or oil-based vehicle. | 1. Increase the proportion of the organic solvent (e.g., DMSO) in the final vehicle: Ensure the final concentration is non-toxic to the animals. 2. Use a different vehicle: Consider a vehicle with better solubilizing properties for hydrophobic peptides, such as a combination of DMSO, PEG300, and Tween 80. 3. Ensure thorough mixing: Vortex or sonicate the solution to ensure homogeneity. |
Quantitative Data
Table 1: In Vitro Antagonist Activity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | FPR | Differentiated HL-60 | 1.46 µM | [6] |
| Ki (Calcium influx) | FPR | Differentiated HL-60 | 0.43 µM | [6] |
| Ki (Superoxide formation) | FPR | Differentiated HL-60 | 1.04 µM | [6] |
| Ki (β-glucuronidase release) | FPR | Differentiated HL-60 | 1.82 µM | [6] |
| EC50 (fMLF-induced superoxide production) | FPR | Neutrophils | 0.25 µM | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 2 years | [6] |
| Stock Solution in DMSO | -80°C | 6 months | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Note: The following protocols are general guidelines. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
For a final injection volume of 100 µL per mouse and a desired dose of 1 mg/kg for a 25g mouse, the final concentration required is 0.25 mg/mL.
-
To prepare the final injection solution, dilute the DMSO stock solution in corn oil. For example, to achieve a final concentration of 0.25 mg/mL in a 10% DMSO/90% corn oil vehicle, add 10 µL of the 25 mg/mL DMSO stock solution to 990 µL of sterile corn oil.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Administer the solution via intraperitoneal injection.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the prepared this compound solution.
-
Monitoring: Monitor the animal post-injection for any signs of distress or adverse reactions.
Visualizations
FPR1 Signaling Pathway Antagonized by this compound
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifetein.com [lifetein.com]
- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BOC-FlFlF in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the formyl peptide receptor 1 (FPR1) antagonist, BOC-FlFlF, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Boc-Phe-dLeu-Phe-dLeu-Phe) is a selective and potent antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] Its mechanism of action involves binding to FPR1, thereby inhibiting the downstream signaling pathways typically initiated by FPR1 agonists. This includes the inhibition of intracellular calcium mobilization and superoxide formation.[2]
Q2: Is this compound cytotoxic?
A2: At concentrations commonly used for its antagonist activity, this compound has been shown to be non-cytotoxic in certain cell types. For instance, one study reported that this compound at a concentration of 10 µM did not alter the viability of macrophages, as determined by an MTT assay.[3] However, at higher concentrations (above 10 µM), there is a potential for off-target effects which may contribute to cytotoxicity.[3][4] It is crucial to determine the optimal, non-cytotoxic concentration for each specific cell line and experimental condition.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide addresses common issues encountered when using this compound in cell-based assays and provides strategies to mitigate potential cytotoxicity.
Issue 1: Unexpected decrease in cell viability after treatment with this compound.
-
Question: I am observing a significant decrease in cell viability in my assay after treating with this compound. What could be the cause and how can I resolve it?
-
Answer: Several factors could contribute to this observation:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. At concentrations above 10 µM, the selectivity of Boc-peptides for FPR1 may decrease.[3][4]
-
Solution: Perform a dose-response experiment to determine the optimal non-cytotoxic concentration of this compound for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up to a concentration that effectively antagonizes FPR1 without affecting cell viability.
-
-
Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture may be too high.
-
Solution: Ensure the final DMSO concentration in your wells is at a non-toxic level, typically below 0.5%, with 0.1% being ideal for most cell lines. Prepare a high-concentration stock of this compound in DMSO so that a small volume can be added to the culture medium.
-
-
Peptide Aggregation: Peptides can sometimes aggregate in solution, and these aggregates may be cytotoxic.
-
Solution: Visually inspect your stock solution for any precipitates. If you suspect aggregation, you can try gentle sonication to help dissolve the peptide. It is also good practice to prepare fresh dilutions from the stock solution for each experiment.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
-
Solution: If possible, test the cytotoxicity of this compound on a panel of cell lines to understand its general toxicity profile. If your primary cell line is particularly sensitive, consider using a more robust cell line for initial screening experiments if the biological question allows.
-
-
Issue 2: Inconsistent results or high variability between replicate wells.
-
Question: My cell viability results with this compound are not consistent across replicates. What could be the reason?
-
Answer: Inconsistent results can stem from several sources:
-
Uneven Compound Distribution: Improper mixing of this compound in the culture medium can lead to concentration gradients across the plate.
-
Solution: After adding the diluted this compound to your wells, gently mix the plate by tapping or using a plate shaker to ensure even distribution.
-
-
Cell Plating Inconsistency: Uneven cell seeding can lead to variability in the number of cells per well, which will affect the final viability readout.
-
Solution: Ensure your cells are in a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row or column.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Quantitative Data Summary
Currently, there is a lack of comprehensive, publicly available IC50 or LC50 cytotoxicity data for this compound across a wide range of cell lines. The available information suggests that at concentrations effective for FPR1 antagonism, cytotoxicity is not a major concern in specific cell types.
| Cell Line | Concentration | Assay | Effect on Viability | Citation |
| Macrophages | 10 µM | MTT | No alteration in cell viability | [3] |
Researchers are strongly encouraged to perform their own dose-response cytotoxicity assays to determine the optimal working concentration for their specific experimental setup.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well clear flat-bottom plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (as per the kit instructions, usually 50 µL) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
-
Visualizations
Caption: this compound inhibits FPR1 signaling.
Caption: A decision tree for troubleshooting.
Caption: A general workflow for viability assays.
References
best practices for storing and handling BOC-FlFlF
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BOC-FlFlF, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
Storage Conditions:
| Condition | Lyophilized Powder | Stock Solution in Solvent |
| -80°C | Up to 2 years | Up to 6 months |
| -20°C | Up to 1 year | Up to 1 month[1][2] |
| Shipping | Ambient temperature | Wet ice for continental US; may vary elsewhere[3] |
Handling Recommendations:
-
Reconstitution: For in vitro experiments, dissolve this compound in DMSO to prepare a stock solution.[4] Sonication may be required to fully dissolve the compound. For a 100 mg/mL stock, ultrasonic assistance is recommended.
-
In Vivo Preparation: For in vivo studies, a common formulation involves a two-step process. First, create a stock solution in DMSO. Then, dilute this stock solution with a vehicle such as corn oil (e.g., 10% DMSO and 90% corn oil).[4] It is crucial to prepare this working solution fresh on the day of use.
-
Light and Moisture: Protect the lyophilized powder and stock solutions from light and moisture.[1] Store in a tightly sealed container.
-
Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the storage, handling, and use of this compound.
Question: My this compound is difficult to dissolve. What can I do?
Answer: this compound can be challenging to dissolve. Here are a few troubleshooting steps:
-
Choice of Solvent: DMSO is the recommended solvent for creating a high-concentration stock solution.[4]
-
Sonication: If the compound does not readily dissolve, brief sonication can aid in dissolution.
-
Warming: Gentle warming to 37°C can also help to dissolve the peptide.
-
Fresh Solvent: Ensure that the DMSO used is anhydrous and of high quality, as absorbed water can affect solubility.
Question: I am observing precipitation in my stock solution after storage. What is the cause and how can I prevent it?
Answer: Precipitation can occur if the storage temperature fluctuates or if the solution is not properly sealed, leading to solvent evaporation or water absorption. To prevent this:
-
Proper Sealing: Ensure the vial is tightly sealed to prevent solvent evaporation.
-
Consistent Temperature: Store at a stable temperature, either -20°C or -80°C.
-
Redissolving: If precipitation occurs, you may be able to redissolve the compound by gentle warming and vortexing or sonication. However, for quantitative experiments, it is best to prepare a fresh stock solution.
Question: I am seeing inconsistent results in my cell-based assays. Could my this compound be the problem?
Answer: Inconsistent results can stem from several factors related to this compound:
-
Degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation of the peptide, reducing its effective concentration. Always use freshly prepared working solutions and properly stored stock solutions.
-
Solubility Issues: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended. Ensure complete dissolution before use.
-
Cell Health: Confirm that the cells used in the assay are healthy and responsive. Include appropriate positive and negative controls in your experimental design.
Question: What is the mechanism of action of this compound?
Answer: this compound is a selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] It competitively binds to FPR1, thereby blocking the binding of N-formyl peptides, such as fMLP (N-formylmethionyl-leucyl-phenylalanine), and inhibiting downstream signaling pathways.[2]
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Preparation:
-
Plate cells (e.g., neutrophils or FPR1-expressing cell lines) in a black, clear-bottom 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Compound Preparation and Incubation:
-
Prepare a 2X working solution of this compound in assay buffer from your stock solution.
-
Add the this compound working solution to the wells and incubate for 5-15 minutes at room temperature to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Prepare a 2X working solution of an FPR1 agonist (e.g., fMLP).
-
Using a fluorescence plate reader with an integrated liquid handling system, inject the agonist into the wells.
-
Measure the fluorescence intensity immediately before and after agonist addition at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.
-
Plot the agonist dose-response curve in the presence and absence of this compound to determine the inhibitory effect.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Assay Setup:
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores).
-
Add a chemoattractant (e.g., fMLP) to the lower chamber.
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based method.
-
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the vehicle control to determine the inhibitory effect.
Visualizations
FPR1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the FPR1 signaling pathway by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound antagonist activity.
References
- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BOC-FlFlF and Other Formyl Peptide Receptor 1 (FPR1) Antagonists
This guide provides a detailed comparison of the formyl peptide receptor 1 (FPR1) antagonist, BOC-FlFlF, with other notable antagonists. It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance and characteristics of different FPR1 inhibitors, supported by experimental data.
Formyl peptide receptors (FPRs) are a family of G-protein coupled receptors (GPCRs) integral to the innate immune system.[1] FPR1, the most extensively studied member of this family, is primarily expressed on immune cells such as neutrophils and macrophages.[1] It recognizes formyl peptides, which are molecular patterns associated with bacteria or damaged host cells, and upon activation, initiates a signaling cascade that leads to chemotaxis—the directed movement of immune cells toward sites of infection or inflammation.[1] Given its role in modulating the immune response, FPR1 has emerged as a promising therapeutic target, and its antagonists are being investigated for their potential to reduce inflammation and prevent excessive tissue damage.[1]
Quantitative Comparison of FPR1 Antagonists
The following table summarizes the quantitative data for this compound and other commonly used FPR1 antagonists, providing a comparative overview of their potency.
| Antagonist | Parameter | Value | Cell Type/Assay Condition |
| This compound (Boc-2) | Apparent KD | 230 nM | Intracellular calcium mobilization assay.[2] |
| EC50 | 0.25 µM | Inhibition of fMLF-induced superoxide production in neutrophils.[2] | |
| Ki | 1.46 µM | Formyl peptide receptor (FPR) antagonist activity.[3] | |
| Ki | 0.43 µM | Inhibition of fMLF-induced intracellular calcium level increase in differentiated HL-60 cells.[3] | |
| Ki | 1.04 µM | Inhibition of fMLF-induced superoxide formation in differentiated HL-60 cells.[3] | |
| Ki | 1.82 µM | Inhibition of fMLF-induced β-glucuronidase release in differentiated HL-60 cells.[3] | |
| Cyclosporin H | IC50 | 0.7 µM | Formyl peptide receptor (FPR) antagonist activity.[4] |
| EC50 | 0.01–0.1 µM | Inhibition of mtDAMPs-induced Ca2+ depletion.[5] | |
| AZ-2158 | IC50 | 7 nM | Inhibition of NADPH oxidase activity.[6] |
| IC50 | 6 nM | Inhibition of fMLF-induced human neutrophil NADPH-oxidase.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
FPR1 Signaling Pathway
The activation of FPR1 by ligands such as N-formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of intracellular events. This process involves the dissociation of G-protein subunits, leading to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide-3 kinase (PI3K), ultimately resulting in cellular responses such as chemotaxis, degranulation, and superoxide production.[7]
References
- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPR1 Inhibition: BOC-FlFlF versus Cyclosporin H
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Formyl Peptide Receptor 1 (FPR1) inhibitors: the synthetic peptide antagonist BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe) and the cyclic peptide Cyclosporin H. This analysis is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies of inflammation, immune response, and related therapeutic areas.
Performance Comparison
This compound and Cyclosporin H are both widely utilized as selective antagonists for FPR1, a G-protein coupled receptor pivotal in mediating chemotactic and pro-inflammatory responses. While both compounds effectively block FPR1 activation, their potency can vary depending on the experimental system and the specific cellular response being measured.
| Inhibitor | Target | Assay | Cell Type | Agonist | IC50 Value | Citation |
| This compound | FPR1 | NADPH Oxidase Activity | Mouse bone marrow-derived neutrophils | fMIFL | ~958 nM | [1] |
| This compound | FPR1 | - | HL-60 cells | - | 2000 nM | [2] |
| Cyclosporin H | FPR1 | General FPR Antagonism | - | - | 700 nM | [3][4] |
| Cyclosporin H | FPR1 | NADPH Oxidase Activity | Human neutrophils | fMLF | 472 nM | [5] |
| Cyclosporin H | FPR1 | NADPH Oxidase Activity | Human neutrophils | RE-04-001 | 28 nM | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions, including agonist concentration, cell type, and assay methodology. Direct comparisons should be made with caution unless data is generated from head-to-head studies.
Experimental Methodologies
To ensure reproducibility and aid in experimental design, detailed protocols for key assays used to characterize FPR1 inhibitors are provided below.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium concentration following FPR1 activation by an agonist.
Principle: FPR1 activation leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This change in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Preparation:
-
Culture cells expressing FPR1 (e.g., human neutrophils, differentiated HL-60 cells, or transfected cell lines like HEK293T) to the desired density.
-
For adherent cells, seed them in a 96-well black, clear-bottom plate and allow them to attach. Suspension cells can be used directly.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An equal volume of a probenecid solution may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
-
Inhibitor and Agonist Addition:
-
Following incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add varying concentrations of the FPR1 inhibitor (this compound or Cyclosporin H) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a known concentration of an FPR1 agonist (e.g., fMLF) into the wells.
-
-
Data Acquisition and Analysis:
-
Continuously measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Calculate the inhibitory effect of the compound by comparing the peak fluorescence in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the directed migration of cells towards a chemoattractant gradient.
Principle: FPR1 activation on immune cells like neutrophils initiates signaling cascades that lead to cytoskeletal rearrangements and directed cell movement (chemotaxis) towards the source of N-formylated peptides.
Protocol:
-
Cell Preparation:
-
Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., HL-60).
-
Resuspend the cells in a serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup (Boyden Chamber):
-
Use a multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size for neutrophils) separating the upper and lower wells.
-
In the lower wells, add the FPR1 agonist (e.g., fMLF) at a concentration known to induce chemotaxis. Include a negative control with buffer alone.
-
In the upper wells, add the cell suspension that has been pre-incubated with varying concentrations of the FPR1 inhibitor (this compound or Cyclosporin H) or a vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
NADPH Oxidase Activity Assay
This assay measures the production of reactive oxygen species (ROS), a key function of activated phagocytes.
Principle: FPR1 activation in neutrophils and other phagocytes leads to the assembly and activation of the NADPH oxidase enzyme complex, which generates superoxide anions (O2•−). This "oxidative burst" is a critical component of the innate immune response.
Protocol:
-
Cell Preparation:
-
Isolate neutrophils or use differentiated HL-60 cells.
-
Resuspend the cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well white plate, add the cell suspension.
-
Add a detection reagent for superoxide, such as luminol or isoluminol (for chemiluminescence) or cytochrome c (for absorbance). Horseradish peroxidase is often included to enhance the chemiluminescent signal.
-
Add varying concentrations of the FPR1 inhibitor (this compound or Cyclosporin H) and incubate for a short period.
-
-
Initiation and Measurement:
-
Place the plate in a luminometer or spectrophotometer.
-
Inject the FPR1 agonist (e.g., fMLF) to stimulate the cells.
-
Immediately begin recording the chemiluminescence or absorbance over time.
-
-
Data Analysis:
-
The rate of change in the signal corresponds to the rate of superoxide production.
-
Calculate the total ROS production by determining the area under the curve or the peak response.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition of ROS production against the inhibitor concentration.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the FPR1 signaling pathway and a typical experimental workflow for evaluating FPR1 inhibitors.
References
- 1. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unmasking Antagonist Potency: A Comparative Guide to BOC-FlFlF in Formyl Peptide Receptor 1 Inhibition
For researchers and professionals in drug development, the quest for potent and selective receptor antagonists is paramount. This guide provides a comprehensive validation of the antagonist activity of BOC-FlFlF against the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses. Through objective comparisons with other known antagonists and detailed experimental data, this document serves as a critical resource for evaluating this compound's efficacy.
This compound, a synthetic peptide with the sequence Boc-Phe-dLeu-Phe-dLeu-Phe, has emerged as a selective antagonist of FPR1.[1] Its mechanism of action lies in its ability to competitively block the binding of N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), to FPR1. This receptor, a G protein-coupled receptor (GPCR), is primarily expressed on immune cells like neutrophils.[2] Upon activation by agonists like fMLF, FPR1 initiates a signaling cascade that leads to various cellular responses crucial for inflammation, including chemotaxis, superoxide production, and the release of granular enzymes.[2][3] By inhibiting these processes, this compound presents a valuable tool for studying and potentially modulating inflammatory diseases.
Comparative Antagonist Activity at FPR1
To objectively assess the antagonist activity of this compound, its performance was compared against other well-established FPR1 antagonists, namely Cyclosporin H and Boc-MLF. The following table summarizes their inhibitory potencies (IC50 and Ki values) obtained from key functional assays. Lower values indicate higher potency.
| Antagonist | Assay | Target Cell/System | Agonist | IC50 / Ki | Reference |
| This compound | Intracellular Ca²⁺ Mobilization | Differentiated HL-60 cells | fMLF | Ki = 0.43 µM | [4] |
| Superoxide Production | Differentiated HL-60 cells | fMLF | Ki = 1.04 µM | [4] | |
| β-Glucuronidase Release | Differentiated HL-60 cells | fMLF | Ki = 1.82 µM | [4] | |
| Superoxide Production | Neutrophils | fMLF | EC50 = 0.25 µM | [1] | |
| Cyclosporin H | NADPH Oxidase Activity | Human Neutrophils | fMLF | IC50 = 472 nM | [2] |
| NADPH Oxidase Activity | Human Neutrophils | RE-04-001 | IC50 = 28 nM | [2] | |
| General FPR Antagonist | Not specified | Not specified | IC50 = 0.7 µM | [3] | |
| Boc-MLF | Superoxide Production | Neutrophils | fMLF | EC50 = 0.63 µM | [5] |
| Calcium Response | Not specified | Serum Amyloid A (SAA) | Blocked at 25 µM | [6] |
Visualizing the Mechanism: FPR1 Signaling and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the FPR1 signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: FPR1 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Validating FPR1 Antagonist Activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the fMLF-induced increase in intracellular calcium concentration.
Materials:
-
Human promyelocytic leukemia (HL-60) cells, differentiated into a neutrophil-like phenotype.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
fMLF (agonist).
-
This compound and other antagonists.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Protocol:
-
Cell Preparation: Differentiated HL-60 cells are harvested, washed, and resuspended in HBS.
-
Dye Loading: Cells are incubated with Fura-2 AM and Pluronic F-127 in the dark at 37°C for 30-60 minutes.
-
Washing: Cells are washed to remove extracellular dye and resuspended in HBS.
-
Plating: The cell suspension is added to the wells of a 96-well plate.
-
Antagonist Pre-incubation: this compound or other antagonists at various concentrations are added to the wells and incubated for a specified time (e.g., 10-15 minutes) at room temperature. A vehicle control (e.g., DMSO) is also included.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured by exciting at 340 nm and 380 nm and recording emission at 510 nm.
-
Agonist Stimulation: fMLF is added to the wells to induce a calcium response.
-
Post-stimulation Measurement: Fluorescence is continuously recorded for several minutes after agonist addition.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the peak response in the presence and absence of the antagonist. IC50 values are determined from dose-response curves.
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions, a key function of activated neutrophils, and the inhibitory effect of antagonists.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells.
-
Cytochrome c.
-
fMLF (agonist).
-
This compound and other antagonists.
-
Superoxide dismutase (SOD) as a control.
-
96-well microplates.
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Preparation: Neutrophils are isolated from fresh human blood or differentiated HL-60 cells are prepared.
-
Assay Mixture Preparation: A reaction mixture containing cells, cytochrome c, and either the antagonist at various concentrations or a vehicle control is prepared in the wells of a 96-well plate.
-
Incubation: The plate is incubated at 37°C for a short period.
-
Stimulation: fMLF is added to the wells to stimulate superoxide production. A blank well without cells and a control well with SOD are included.
-
Absorbance Measurement: The change in absorbance at 550 nm is measured over time. The reduction of cytochrome c by superoxide leads to an increase in absorbance.
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance. The percentage of inhibition by the antagonist is determined by comparing the rates in the presence and absence of the antagonist. EC50 values are calculated from dose-response curves.
β-Glucuronidase Release Assay (Degranulation)
This assay measures the release of the granular enzyme β-glucuronidase, an indicator of neutrophil degranulation, and its inhibition by antagonists.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells.
-
p-nitrophenyl-β-D-glucuronide (substrate).
-
fMLF (agonist).
-
This compound and other antagonists.
-
Cytochalasin B (to enhance degranulation).
-
96-well microplates.
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Preparation: Neutrophils or differentiated HL-60 cells are prepared and resuspended in a suitable buffer.
-
Pre-treatment: Cells are pre-treated with cytochalasin B.
-
Antagonist Incubation: Cells are incubated with various concentrations of the antagonist or vehicle control.
-
Stimulation: fMLF is added to stimulate degranulation.
-
Reaction Termination: The reaction is stopped by centrifugation to pellet the cells.
-
Enzyme Assay: The supernatant, containing the released β-glucuronidase, is transferred to a new plate. The substrate, p-nitrophenyl-β-D-glucuronide, is added, and the plate is incubated.
-
Absorbance Measurement: The formation of p-nitrophenol is measured by reading the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The amount of enzyme released is quantified. The percentage of inhibition by the antagonist is calculated by comparing the enzyme activity in the presence and absence of the antagonist. Ki values can be determined from dose-response curves.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 3. glpbio.com [glpbio.com]
- 4. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Decoding the Selectivity of BOC-FlFlF: A Comparative Guide to its Interaction with Formyl Peptide Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of the synthetic peptide BOC-FlFlF with the formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document serves as a critical resource for designing and interpreting studies involving this widely used antagonist.
Unveiling the Binding Profile: A Quantitative Comparison
The antagonistic potency of this compound varies significantly across the formyl peptide receptor subtypes. The following table summarizes the available quantitative data on the interaction of this compound with FPR1, FPR2, and FPR3. This data highlights the preferential binding of this compound to FPR1.
| Receptor | Parameter | Value | Assay |
| FPR1 | K_D_ | 230 nM | Intracellular Calcium Mobilization |
| IC_50_ | 2000 nM | Not Specified | |
| EC_50_ (Inhibition) | 250 nM | Superoxide Production in Neutrophils | |
| FPR2 | IC_50_ | >10 µM | Functional Assays |
| FPR3 | - | Data Not Available | - |
Note: A lower K_D_ (dissociation constant) and IC_50_/EC_50_ (inhibitory/effective concentration) value indicates a higher binding affinity and potency, respectively. The available data clearly indicates that this compound is a selective antagonist for FPR1. Its inhibitory activity at FPR2 is observed only at significantly higher concentrations, suggesting a much lower affinity. There is currently a lack of direct binding or functional data for this compound on FPR3.
Deciphering the Cellular Response: Signaling Pathways
Formyl peptide receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. While there are core similarities in the pathways activated by FPR1, FPR2, and FPR3, subtle differences in their signaling signatures can lead to distinct cellular responses. All three receptors primarily couple to the inhibitory G protein, Gαi.
Caption: General signaling pathway for Formyl Peptide Receptors (FPRs).
While FPR1 and FPR2 share this core signaling pathway, studies suggest that the magnitude and duration of the signals can differ, potentially leading to distinct functional outcomes. For instance, agonists of FPR1 tend to elicit more robust and sustained signaling compared to FPR2 agonists. FPR3, on the other hand, is often found in intracellular vesicles, suggesting its signaling may be regulated differently, possibly acting as a decoy receptor to modulate the responses of FPR1 and FPR2.
Experimental Corner: Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound, researchers typically employ functional assays that measure the downstream consequences of receptor activation. Here are the detailed methodologies for two key experiments:
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key event following FPR activation.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Protocol:
-
Cell Preparation: Isolate primary neutrophils from fresh blood or use a cell line stably expressing the desired human FPR subtype (FPR1, FPR2, or FPR3).
-
Dye Loading: Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Incubate the cells to allow for the de-esterification of the dye, which traps it inside the cells.
-
Antagonist Addition: Add varying concentrations of this compound to the cells and incubate for a short period to allow for receptor binding.
-
Agonist Stimulation: Stimulate the cells with a specific agonist for the receptor being tested (e.g., fMLP for FPR1, WKYMVm for FPR2).
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC_50_ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
NADPH Oxidase Activity Assay (Superoxide Production)
This assay measures the production of superoxide, a reactive oxygen species generated by the NADPH oxidase enzyme in phagocytes upon FPR activation.
Caption: Experimental workflow for the NADPH oxidase activity assay.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Pre-incubation with Antagonist: Pre-incubate the isolated neutrophils with various concentrations of this compound for a defined period.
-
Stimulation: Stimulate the neutrophils with an appropriate FPR agonist (e.g., fMLP).
-
Detection: Measure superoxide production using one of the following methods:
-
Cytochrome c Reduction: Measure the superoxide-dismutase-inhibitable reduction of cytochrome c by monitoring the change in absorbance at 550 nm.
-
Luminol- or Lucigenin-Enhanced Chemiluminescence: Measure the light emission generated from the reaction of superoxide with luminol or lucigenin.
-
-
Data Analysis: Quantify the amount of superoxide produced and plot it against the concentration of this compound to determine the EC_50_ for inhibition.
Conclusion
The available evidence strongly indicates that this compound is a selective antagonist for FPR1. Its utility as a tool to study FPR1 function is well-established. However, researchers must exercise caution when using high concentrations of this compound, as off-target effects on FPR2 become a consideration. The interaction of this compound with FPR3 remains an area for future investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further exploring the intricate biology of the formyl peptide receptor family and the specific role of antagonists like this compound in modulating their activity.
A Comparative Analysis of BOC-FlFlF and WRW4 for Formyl Peptide Receptor Modulation
For researchers in immunology, inflammation, and drug development, the selective modulation of formyl peptide receptors (FPRs) presents a promising avenue for therapeutic intervention. Among the antagonists used to probe the function of these G protein-coupled receptors, BOC-FlFlF (also known as BOC2) and WRW4 are prominent tools. This guide provides a comparative analysis of these two peptides, detailing their mechanisms of action, receptor selectivity, and efficacy, supported by experimental data and protocols to aid in experimental design and interpretation.
At a Glance: Key Differences
| Feature | This compound (BOC2) | WRW4 |
| Primary Target | Primarily a selective antagonist of FPR1.[1] At higher concentrations, it can also inhibit FPR2.[2][3][4] | A selective antagonist of FPR2 (also known as FPRL1 or ALX).[5][6][7] |
| Mechanism of Action | Competitive antagonist, blocking the binding of formyl peptides to FPR1.[2] | Competitive antagonist, blocking the binding of agonists to FPR2.[2][5] |
| Chemical Structure | A synthetic peptide with the sequence Boc-Phe-dLeu-Phe-dLeu-Phe.[1] | A synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH₂.[6] |
Quantitative Performance Analysis
The following table summarizes the reported quantitative data for this compound and WRW4 from various in vitro assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Parameter | This compound (BOC2) | WRW4 | Source Organism/Cell Line |
| IC₅₀ | - | 0.23 µM (for inhibiting WKYMVm binding to FPRL1) | RBL-2H3 cells expressing FPRL1[6][7] |
| K_D_ (apparent) | 230 nM (determined by intracellular calcium mobilization) | - | Not specified[1] |
| EC₅₀ | 0.25 µM (for inhibiting fMLP-induced superoxide production) | - | Neutrophils[1] |
Mechanism of Action and Signaling Pathways
Both this compound and WRW4 act as competitive antagonists at their respective primary target receptors. By binding to the receptor, they prevent the binding of cognate agonists, thereby inhibiting downstream signaling cascades.
This compound primarily targets FPR1 , a receptor that plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and mitochondria.[8] Activation of FPR1 leads to a pro-inflammatory response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9] this compound blocks these effects by competitively inhibiting the binding of agonists like fMLP.[1]
WRW4 is a selective antagonist of FPR2 (also known as FPRL1 or ALX receptor).[5][6][7] FPR2 is a more promiscuous receptor, binding to a wide range of ligands, including pro-inflammatory mediators like serum amyloid A (SAA) and anti-inflammatory lipids such as lipoxin A4.[10][11] The functional consequence of FPR2 activation is context-dependent, mediating both pro- and anti-inflammatory responses.[10] WRW4 specifically blocks agonist-induced signaling through this receptor.[6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound and WRW4 within their respective signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and WRW4 are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Experimental Workflow:
Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293 or CHO cells stably expressing human FPR1 or FPR2, or primary neutrophils) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (this compound or WRW4) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, inject a specific agonist (e.g., fMLP for FPR1, WKYMVm for FPR2) into each well.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity for several minutes to capture the peak calcium response. Calculate the change in fluorescence from baseline. Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12][13][14][15][16]
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
Experimental Workflow:
Methodology:
-
Cell Preparation: Isolate primary neutrophils from whole blood or use a suitable chemotactic cell line. Resuspend the cells in an appropriate assay medium.
-
Antagonist Pre-incubation: Incubate the cell suspension with varying concentrations of this compound or WRW4 for a specified time.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pores for neutrophils). Add the chemoattractant (e.g., fMLP for FPR1, WKYMVm for FPR2) to the lower wells.
-
Cell Migration: Add the pre-incubated cell suspension to the upper chamber. Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-2 hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., by measuring ATP content).[17][18]
Superoxide Production Assay
This assay measures the inhibition of agonist-induced respiratory burst in phagocytic cells.
Experimental Workflow:
Methodology:
-
Cell Preparation: Isolate primary neutrophils and resuspend them in a suitable buffer.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (this compound or WRW4) for a short period (e.g., 5-15 minutes) at 37°C.
-
Assay Initiation: Add a detection reagent. Common methods include:
-
Agonist Stimulation: Add the agonist (e.g., fMLP for FPR1-mediated activation) to initiate the respiratory burst.
-
Data Acquisition and Analysis: Monitor the signal (absorbance, chemiluminescence, or fluorescence) over time. Determine the rate of superoxide production and calculate the percentage of inhibition by the antagonist. Plot the inhibition against the antagonist concentration to determine the EC₅₀.
Conclusion and Recommendations
Both this compound and WRW4 are valuable tools for dissecting the roles of FPR1 and FPR2 in various physiological and pathological processes. The choice between these two antagonists should be guided by the specific research question and the receptor of interest.
-
For studying FPR1-mediated processes , such as neutrophil activation in response to bacterial peptides, This compound is a suitable choice. However, researchers should be mindful of its potential off-target effects on FPR2 at higher concentrations.[3][4]
-
For investigating FPR2-dependent signaling , which is implicated in a broader range of inflammatory and resolving pathways, WRW4 is the more specific antagonist.[5][6][7]
For all experimental designs, it is crucial to perform dose-response curves to determine the optimal concentration of the antagonist that provides specific inhibition without causing non-specific effects. The inclusion of appropriate controls, including vehicle controls and the use of multiple agonists, is essential for robust and reliable data. This comparative guide, with its supporting data and detailed protocols, aims to facilitate the effective use of these important pharmacological tools in advancing our understanding of formyl peptide receptor biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 3. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. WRW4 | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. criver.com [criver.com]
- 19. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sm.unife.it [sm.unife.it]
- 21. Indirect detection of superoxide in RAW 264.7 macrophage cells using microchip electrophoresis coupled to laser-induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Formyl Peptide Receptor Antagonism: A Comparative Guide to BOC-FlFlF and Alternatives
For researchers, scientists, and drug development professionals, the selective modulation of inflammatory pathways is paramount. This guide provides an objective comparison of the formyl peptide receptor 1 (FPR1) antagonist, BOC-FlFlF, with other widely used antagonists, Cyclosporin H and WRW4. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid in the informed selection of research tools.
The innate immune response relies on the recognition of pathogen-associated molecular patterns by receptors such as the formyl peptide receptors (FPRs). FPR1, a G protein-coupled receptor, is a key player in mediating neutrophil chemotaxis and activation in response to N-formylated peptides derived from bacteria or damaged mitochondria. Consequently, antagonists of FPR1 are valuable tools for studying and potentially treating inflammatory conditions. This compound is a recognized antagonist of FPR1, but its selectivity and potency relative to other available compounds warrant careful consideration.
Comparative Selectivity of FPR Antagonists
The efficacy and utility of an FPR antagonist are largely determined by its potency and selectivity for its primary target, FPR1, over other members of the FPR family, such as FPR2 (also known as FPRL1). The following table summarizes the inhibitory activities of this compound, Cyclosporin H, and WRW4 against their respective targets. Cyclosporin H emerges as a more potent and selective FPR1 antagonist compared to this compound.[1] In contrast, WRW4 demonstrates high selectivity for FPR2, making it a suitable tool for dissecting the distinct roles of these two receptors.
| Compound | Target Receptor | Assay Type | Agonist | Cell Type | Inhibitory Concentration | Reference |
| This compound | FPR1 | fMLP Binding | fMLP | HL-60 membranes | Ki: 1.46 µM | [2] |
| FPR1 | Ca2+ Mobilization | fMLP | Differentiated HL-60 cells | Ki: 0.43 µM | [2] | |
| FPR1 | Superoxide Formation | fMLP | Differentiated HL-60 cells | Ki: 1.04 µM | [2] | |
| FPR1 | β-Glucuronidase Release | fMLP | Differentiated HL-60 cells | Ki: 1.82 µM | [2] | |
| FPR1 vs FPR2 | Ca2+ Mobilization | fMLP (FPR1) vs MMK-1 (FPR2) | Neutrophils | 1 µM selectively inhibits FPR1 | [3] | |
| Cyclosporin H | FPR1 | fMLP Binding | fMLP | HL-60 membranes | Ki: 0.10 µM | [1] |
| FPR1 | GTP Hydrolysis | fMLP | HL-60 membranes | Ki: 0.79 µM | [1] | |
| FPR1 | Ca2+ Mobilization | fMLP | Differentiated HL-60 cells | Ki: 0.08 µM | [1] | |
| FPR1 | O2- Formation | fMLP | Differentiated HL-60 cells | Ki: 0.24 µM | [1] | |
| FPR1 | β-Glucuronidase Release | fMLP | Differentiated HL-60 cells | Ki: 0.45 µM | [1] | |
| WRW4 | FPR2 (FPRL1) | WKYMVm Binding | WKYMVm | RBL-2H3 cells expressing FPRL1 | IC50: 0.23 µM | [4] |
Table 1: Comparative inhibitory activities of this compound, Cyclosporin H, and WRW4. Lower Ki and IC50 values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize FPR antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by an FPR agonist.
Cell Preparation:
-
Human promyelocytic leukemia HL-60 cells are differentiated into a neutrophil-like phenotype by incubation with a differentiating agent such as DMSO.
-
Alternatively, primary human neutrophils can be isolated from the peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque gradient separation and hypotonic lysis of erythrocytes.[5]
-
Cells are washed and resuspended in a buffer such as Hanks' Balanced Salt Solution (HBSS) without Ca2+ and supplemented with 0.1% BSA.
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM (5 µM), for 30 minutes in the dark at room temperature.[6]
-
After loading, cells are washed to remove excess dye and resuspended in HBSS containing Ca2+ (1 mM) and Mg2+ (1.5 mM).
Assay Procedure:
-
The cell suspension is added to the wells of a microplate.
-
The antagonist (e.g., this compound, Cyclosporin H) is added at various concentrations and incubated for a specified period (e.g., 5-30 minutes) at room temperature.[5]
-
The plate is placed in a fluorescence microplate reader.
-
An FPR1 agonist, such as N-formyl-Met-Leu-Phe (fMLF), is automatically injected into the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.
Cell and Chamber Preparation:
-
Primary human neutrophils are isolated as described for the calcium mobilization assay and resuspended in a suitable buffer (e.g., RPMI 1640) at a concentration of 1 x 10^6 cells/ml.[7]
-
A Boyden chamber or a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 3-µm pore size) is used.[7]
Assay Procedure:
-
The lower wells of the chamber are filled with a solution containing the FPR1 agonist (chemoattractant), such as fMLF, with or without the antagonist being tested.
-
The neutrophil suspension is added to the upper wells of the chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1.5 hours).[7]
-
After incubation, the membrane is removed, fixed, and stained.
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.
-
The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence and absence of the antagonist.
NADPH Oxidase Activity Assay
This assay measures the production of superoxide anions (O2-), a key function of activated neutrophils, and the inhibitory effect of an antagonist on this process.
Cell Preparation:
-
Human neutrophils are isolated and prepared as previously described.
-
Cells are pre-incubated with cytochalasin B (5 µM) and cytochrome c (50 µM) for 5 minutes.
Assay Procedure:
-
The neutrophil suspension is placed in a microplate.
-
The antagonist is added at various concentrations and incubated.
-
The reaction is initiated by the addition of an FPR1 agonist, such as fMLF.
-
The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as a change in absorbance over time.
-
The rate of superoxide production is calculated, and the inhibitory effect of the antagonist is determined.
Visualizing the Mechanisms
To further elucidate the context in which these antagonists operate, the following diagrams illustrate a typical experimental workflow and the underlying signaling pathway.
The diagram above outlines a generalized workflow for assessing the selectivity of an FPR antagonist. The process begins with the preparation of primary human neutrophils, followed by pre-incubation with the antagonist before stimulating the cells with an FPR1 agonist. The resulting cellular response is then measured and analyzed to determine the potency and selectivity of the antagonist.
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade involving the dissociation of the Gαi and Gβγ subunits of the coupled G-protein. The Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release. Both the calcium release and the PI3K-mediated activation of the MAPK pathway (including p38 and ERK1/2) contribute to downstream cellular responses such as chemotaxis and the production of superoxide anions by NADPH oxidase. This compound exerts its effect by blocking the initial binding of the agonist to FPR1, thereby inhibiting this entire signaling cascade.
References
- 1. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Potency of BOC-FlFlF Against fMLP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the formyl peptide receptor 1 (FPR1) antagonist, BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), against the classical FPR1 agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLP). The data presented herein is compiled from various studies to offer an objective overview of this compound's inhibitory effects on fMLP-induced cellular responses. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: Potency of this compound in Inhibiting fMLP-Induced Responses
The inhibitory potency of this compound has been evaluated in several key functional assays that measure the cellular response to fMLP stimulation. The following table summarizes the quantitative data from these studies.
| Assay | Cell Type | Parameter | Value |
| Intracellular Calcium Mobilization | Differentiated HL-60 cells | Ki | 0.43 µM |
| Superoxide Formation | Differentiated HL-60 cells | Ki | 1.04 µM |
| β-Glucuronidase Release | Differentiated HL-60 cells | Ki | 1.82 µM |
| Superoxide Production | Human Neutrophils | EC50 | 0.25 µM[1] |
| Intracellular Calcium Mobilization | Not Specified | KD | 230 nM[1] |
Note: Ki (Inhibition constant) represents the concentration of antagonist that occupies 50% of the receptors in the absence of the agonist. EC50 (Half-maximal effective concentration) in this context is the concentration of antagonist that inhibits the fMLP-induced response by 50%. KD (Dissociation constant) is a measure of the binding affinity between the antagonist and the receptor.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium concentration changes in response to fMLP and its inhibition by this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
Human neutrophils or differentiated HL-60 cells
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
fMLP solution
-
This compound solution
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Isolate human neutrophils or harvest differentiated HL-60 cells and resuspend them in HBSS without Ca2+ and Mg2+ at a concentration of 1 x 10^7 cells/mL.
-
Dye Loading: Incubate the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess Fura-2 AM and resuspend them in HBSS with Ca2+ and Mg2+.
-
Antagonist Pre-incubation: Pre-incubate the Fura-2-loaded cells with varying concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Measurement: Place the cell suspension in the fluorescence reader. Establish a baseline fluorescence reading.
-
Stimulation: Add fMLP (typically 10 nM to 1 µM) to the cells and record the change in fluorescence intensity at emission wavelength 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.
-
Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the inhibition of the fMLP-induced calcium peak by this compound to determine the Ki or IC50 value.
Superoxide Production Assay (Cytochrome c Reduction)
This protocol describes the measurement of superoxide anion production by neutrophils in response to fMLP, and its inhibition by this compound, using the cytochrome c reduction assay.
Materials:
-
Human neutrophils
-
Krebs-Ringer phosphate buffer with glucose (KRPG)
-
Cytochrome c from horse heart
-
fMLP solution
-
This compound solution
-
Superoxide dismutase (SOD)
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in KRPG at a concentration of 2 x 10^6 cells/mL.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing neutrophils, 100 µM cytochrome c, and varying concentrations of this compound or vehicle control. A parallel set of wells should also contain SOD (50 U/mL) as a negative control to ensure the specificity of superoxide measurement.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Stimulation: Add fMLP (typically 1 µM) to each well to initiate superoxide production.
-
Measurement: Immediately begin recording the change in absorbance at 550 nm over time (kinetic measurement) or after a fixed incubation period (e.g., 15 minutes, endpoint measurement).
-
Data Analysis: The amount of superoxide produced is calculated from the SOD-inhibitable reduction of cytochrome c using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The inhibitory effect of this compound is determined by comparing the rate of cytochrome c reduction in the presence and absence of the antagonist.
β-Glucuronidase Release Assay
This protocol details the measurement of degranulation in neutrophils by quantifying the release of the lysosomal enzyme β-glucuronidase in response to fMLP and its inhibition by this compound.
Materials:
-
Human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochalasin B
-
fMLP solution
-
This compound solution
-
p-Nitrophenyl β-D-glucuronide (pNPG)
-
Glycine buffer (pH 10.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Pre-treatment: Pre-incubate the neutrophils with cytochalasin B (5 µg/mL) for 5 minutes at 37°C to enhance the degranulation response.
-
Antagonist Incubation: Add varying concentrations of this compound or vehicle control to the cell suspension and incubate for another 10 minutes at 37°C.
-
Stimulation: Add fMLP (typically 1 µM) to stimulate degranulation and incubate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Assay: Transfer the supernatant to a new plate. Add the substrate p-nitrophenyl β-D-glucuronide to each well and incubate at 37°C for 30-60 minutes.
-
Measurement: Stop the enzymatic reaction by adding glycine buffer and measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: The amount of β-glucuronidase released is proportional to the absorbance at 405 nm. The percentage of inhibition by this compound is calculated relative to the fMLP-stimulated control.
Mandatory Visualization
fMLP Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of fMLP to its receptor, FPR1, leading to various cellular responses.
Caption: fMLP signaling cascade initiated at the FPR1 receptor.
Experimental Workflow for Evaluating this compound Potency
The diagram below outlines the general experimental workflow for assessing the inhibitory effect of this compound on fMLP-induced cellular responses.
Caption: General workflow for assessing this compound's inhibitory potency.
References
In Vivo Validation of BOC-FlFlF's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BOC-FlFlF and its Mechanism of Action
This compound, also known as Boc-Phe-dLeu-Phe-dLeu-Phe, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages.[1][2] The activation of FPR1 by N-formyl peptides, which can be of bacterial origin or released from damaged mitochondria, triggers a cascade of pro-inflammatory responses. These include chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1]
By blocking the binding of these formyl peptides to FPR1, this compound is hypothesized to inhibit the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells, thereby exerting an anti-inflammatory effect.
Signaling Pathway of FPR1 Activation and Inhibition by this compound
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BOC-FlFlF and Other Peptide Antagonists for the Formyl Peptide Receptor 1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal FPR1 Antagonist
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor that plays a pivotal role in the innate immune response, primarily by mediating the chemotaxis of neutrophils to sites of bacterial infection or tissue damage. Consequently, the development of potent and selective FPR1 antagonists is a significant area of research for modulating inflammatory responses. This guide provides a head-to-head comparison of the widely used peptide antagonist BOC-FlFlF with other notable FPR antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of FPR1 Antagonists
The efficacy of various peptide and non-peptide antagonists for FPR1 is typically evaluated through their ability to inhibit the functional responses induced by FPR1 agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). Key performance indicators include the half-maximal inhibitory concentration (IC50) in functional assays and the equilibrium dissociation constant (Ki) in binding assays.
| Antagonist | Receptor Specificity | Cell Type | Assay | Agonist | IC50 / Ki | Reference |
| This compound (Boc-2) | FPR1 > FPR2 | Human Neutrophils | Superoxide Production | fMLF | IC50: ~0.25 µM | [1] |
| Human Neutrophils | Calcium Mobilization | fMLF | KD: 230 nM | [1] | ||
| FPR1-HL60 Cells | Calcium Mobilization | fMLF | IC50: Varies with fMLF concentration (e.g., 0.12 µM at 5 nM fMLF) | [2] | ||
| Cyclosporin H | Highly Selective for FPR1 | Human Neutrophils | Superoxide Production | fMLF | More potent than this compound | [3][4] |
| Differentiated HL-60 cells | FMLP-induced responses | FMLP | More potent than BocPLPLP | [4] | ||
| Boc-MLF (Boc-1) | FPR1 > FPR2 | Human Neutrophils | Superoxide Production | fMLF | EC50: 0.63 µM | [3] |
| WRW4 | FPR2/FPRL1 Selective | Human Neutrophils | Not a potent FPR1 antagonist | - | - | [3] |
| Boc-dPhe-Leu-dPhe-Leu-Phe (this compound) | Selective for FPR1 | Mouse Bone Marrow-Derived Neutrophils | NADPH Oxidase Activity | fMIFL | IC50: ~958 nM | [5] |
| Compound 10 (a chromone derivative) | Selective for FPR1 | Human Neutrophils | Calcium Mobilization | fMLF | Ki: ~100 nM | [2] |
| Pyrazolidinone Carboxamide Derivatives (e.g., Compound 11) | Selective for FPR1 | Human Neutrophils | Superoxide Production | fMLF | IC50: 0.29 µM | [1] |
| Human Neutrophils | CD11b Expression | fMLF | IC50: 0.52 µM | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific cell line, agonist concentration, and assay methodology. The data presented here are for comparative purposes and are derived from the cited literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the experimental basis of their characterization, the following diagrams illustrate the FPR1 signaling pathway and the workflows for key experimental assays.
FPR1 Signaling Pathway
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade that leads to various cellular responses, including chemotaxis, superoxide production, and degranulation. Antagonists like this compound block these downstream effects by preventing agonist binding.
Caption: FPR1 Signaling Pathway
Experimental Workflow: Intracellular Calcium Mobilization Assay
This workflow outlines the key steps in measuring changes in intracellular calcium levels in response to FPR1 activation and inhibition.
Caption: Intracellular Calcium Mobilization Workflow
Experimental Workflow: Superoxide Production Assay
This workflow details the procedure for quantifying superoxide production by neutrophils, a key functional outcome of FPR1 activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of BOC-FlFlF: A Procedural Guide
Immediate Safety and Handling Protocols
Prior to commencing any disposal procedures, it is imperative to handle BOC-FlFlF with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][2]
-
Body Protection: A laboratory coat is mandatory to protect against accidental spills.[3]
Engineering Controls: To prevent the inhalation of dust or aerosols, all handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[2][4]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2][3][4]
-
Inhalation: Move the individual to an area with fresh air.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In all instances of exposure, seek medical attention if symptoms develop or persist.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be approached systematically to ensure safety and adherence to environmental regulations. The primary principle is to treat this compound as chemical waste and prevent its release into the environment.[5]
1. Waste Identification and Segregation:
-
This compound waste, whether in solid form or in solution, must be classified as chemical waste.[1][4]
-
It is crucial to segregate this compound waste from other waste streams, such as regular trash or biological waste.[1] Do not mix it with incompatible materials, particularly strong oxidizing agents and acids.[2]
-
Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, do not dispose of this compound down the drain.[1][4]
2. Containerization:
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealable container.[2][4] The container should be chemically compatible and prevent any leakage.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container intended for chemical waste.[4]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered contaminated and disposed of as solid chemical waste.[4]
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" or "Boc-Phe-Leu-Phe-Leu-Phe". Avoid using abbreviations.[1][2]
-
The label should also include the words "Hazardous Waste" or as otherwise directed by your institution's EHS office.[2]
-
It is good practice to indicate the date when the waste was first added to the container.[2]
4. Storage:
-
Store sealed waste containers in a designated and secure area, such as a satellite accumulation area (SAA), within the laboratory.[2] This area should be well-ventilated and away from incompatible materials.[2][4]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted in accordance with federal, state, and local environmental control regulations.[3]
-
Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the waste.[4][5] For many research compounds where specific degradation protocols are not available, incineration under controlled conditions by a licensed facility is a common and effective disposal method.[5]
Spill and Leak Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Prevent the spill from spreading.[2]
-
Collect: For small spills of solid material, use appropriate tools to carefully sweep it up, avoiding dust generation, and place it into a suitable container for waste disposal.[2][3] For larger spills, use a shovel for collection.[3] For liquid spills, use absorbent materials to contain and collect the waste.[1]
-
Clean: Thoroughly clean the spill area after the material has been collected.[2]
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not publicly available. However, general storage conditions for peptides to maintain stability are well-documented and can help in managing the compound before use and disposal.
| Parameter | Condition | Duration | Stability Consideration |
| Storage (Lyophilized) | -20°C or lower, away from bright light.[1][6][7][8] | Several years[7] | Peptides with certain residues (Cys, Met, Trp) are prone to oxidation.[7] |
| Storage (In Solution) | -20°C in aliquots.[1][7] | Limited, shorter than lyophilized form.[7] | Avoid repeated freeze-thaw cycles.[1][7] Use sterile buffers at pH 5-6.[1][7] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and procedural steps to ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BOC-FlFlF
Compound Information:
| Identifier | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine |
| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, Boc-PLPLP, L-BOC-2, BOC2 |
| CAS Number | 73572-58-4 |
| Molecular Formula | C44H59N5O8 |
| Molecular Weight | 786.0 g/mol |
| Primary Use | Research Use Only. Not for human or veterinary use. |
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety when handling BOC-FlFlF. The following table summarizes the recommended PPE for various laboratory activities.[1][2][3]
| Activity | Required PPE |
| Routine Handling & Preparation (Solutions) | - Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. |
| Handling of Lyophilized Powder | - All PPE for routine handling.- A properly fitted N95 or higher-rated dust respirator to prevent inhalation.[2][4] |
| Weighing and Aliquoting | - All PPE for handling lyophilized powder.- Work in a chemical fume hood or a ventilated balance enclosure. |
| Large Spills | - Full chemical-resistant suit.- Chemical splash goggles.- Dust respirator.- Heavy-duty chemical-resistant gloves and boots.- A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[5] |
| Compound Storage | - Standard laboratory attire (lab coat, closed-toe shoes). |
It is recommended to always wash hands thoroughly after handling and before eating, smoking, or using the lavatory.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide in a tightly sealed container at -20°C in a dry, dark place.[1][6]
-
Long-term storage at -80°C is also acceptable.[7]
-
Clearly label the container with the chemical name, concentration (once reconstituted), and hazard information.[1]
2. Handling and Preparation of Solutions:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[4]
-
Conduct all handling of the powdered form, including weighing and initial solubilization, in a certified chemical fume hood or other ventilated enclosure to avoid inhalation.
-
To reconstitute, use an appropriate sterile solvent as indicated by the supplier or experimental protocol.
-
Avoid shaking the vial; instead, gently swirl or sonicate to dissolve the peptide.[4]
-
For peptides with poor aqueous solubility, initial dissolution in a small amount of a suitable organic solvent (e.g., DMSO) may be necessary before dilution with aqueous buffers.
3. Experimental Use:
-
When working with solutions of this compound, adhere to the routine handling PPE requirements.
-
Avoid contact with skin and eyes.[2]
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of unused or expired this compound and its containers is crucial for safety and environmental responsibility.
-
Waste Disposal: Dispose of this compound waste according to federal, state, and local environmental control regulations for chemical waste.[5][8] Do not dispose of it down the drain or in the regular trash.[9]
-
Spill Response:
-
Small Spill: In case of a small spill of the powdered material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spill: For a large spill, evacuate the area and follow the PPE guidelines for large spills. Use a shovel or other appropriate tools to place the material into a suitable, labeled waste container.[5]
-
For liquid spills, use an inert absorbent material to contain the spill before placing it in a sealed container for disposal.
-
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
